molecular formula C11H10N2O2 B188164 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890007-12-2

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B188164
CAS No.: 890007-12-2
M. Wt: 202.21 g/mol
InChI Key: BGTWUOQARPOYER-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key precursor for the synthesis of potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). The TGF-β/ALK5 pathway is a central mediator of cell proliferation, differentiation, and extracellular matrix production , and its dysregulation is strongly associated with cancer metastasis, fibrotic diseases, and immunoregulation. Inhibitors derived from this pyrazole-carboxylic acid scaffold function by targeting the ATP-binding pocket of the ALK5 kinase domain , thereby blocking the phosphorylation of Smad2/3 proteins and subsequent pro-fibrotic and tumor-promoting gene transcription. This mechanism makes such compounds invaluable tools for studying pathways involved in pathological fibrosis and cancer biology. Researchers utilize this compound to develop and optimize novel therapeutic agents, particularly for investigating idiopathic pulmonary fibrosis, renal fibrosis, and certain carcinomas. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWUOQARPOYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355932
Record name 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890007-12-2
Record name 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization of the target compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substituent at the 3-position of the pyrazole ring, in this case, the 4-methylphenyl (or p-tolyl) group, can significantly influence the biological profile of the molecule. The carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents.

Synthesis Pathway

The synthesis of this compound is achieved through a reliable three-step sequence, commencing with a Claisen condensation, followed by a cyclization reaction to form the pyrazole core, and culminating in the hydrolysis of the ester intermediate.

Synthesis_Pathway A 4-Methylacetophenone + Diethyl oxalate B Ethyl 2,4-dioxo-4-(p-tolyl)butanoate A->B  Claisen Condensation (NaOEt, Ethanol) C Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate B->C  Cyclization (Hydrazine Hydrate, Ethanol) D This compound C->D  Hydrolysis (NaOH, H2O/Ethanol)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Materials:

  • 4-Methylacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.

  • A solution of 4-methylacetophenone and diethyl oxalate in anhydrous ethanol is added dropwise to the sodium ethoxide solution with stirring.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and washed with diethyl ether to remove unreacted starting materials.

  • The aqueous layer is acidified with 10% HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield ethyl 2,4-dioxo-4-(p-tolyl)butanoate as a solid.

Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is dissolved in ethanol in a round-bottom flask.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for 3-5 hours. The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The crude product is purified by recrystallization from ethanol to afford ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.

Synthesis of this compound

Materials:

  • Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

  • Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.

  • The mixture is heated to reflux for 2-4 hours until the starting material is completely consumed (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water.

  • The solution is acidified with 10% HCl to precipitate the carboxylic acid.

  • The white precipitate is filtered, washed thoroughly with water, and dried to yield this compound.

Characterization

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₂[1]
Molecular Weight202.21 g/mol [1]
AppearanceWhite powder[1]
Melting Point252-258 °C[1]
Spectroscopic Data

¹H NMR (DMSO-d₆, predicted):

  • δ ~13.0-14.0 ppm (s, 1H, COOH): The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

  • δ ~12.5-13.5 ppm (s, 1H, NH): The pyrazole N-H proton will also appear as a broad singlet in the downfield region.

  • δ ~7.7-7.9 ppm (d, 2H, Ar-H): A doublet corresponding to the two aromatic protons ortho to the pyrazole ring.

  • δ ~7.2-7.4 ppm (d, 2H, Ar-H): A doublet for the two aromatic protons meta to the pyrazole ring.

  • δ ~7.0-7.2 ppm (s, 1H, Pyrazole-H): A singlet for the proton at the C4 position of the pyrazole ring.

  • δ ~2.3-2.4 ppm (s, 3H, CH₃): A singlet for the methyl group protons on the phenyl ring.

¹³C NMR (DMSO-d₆, predicted):

  • δ ~162-165 ppm (C=O): The carbonyl carbon of the carboxylic acid.

  • δ ~145-150 ppm (Pyrazole C3): The carbon atom of the pyrazole ring attached to the tolyl group.

  • δ ~138-142 ppm (Pyrazole C5): The carbon atom of the pyrazole ring attached to the carboxylic acid group.

  • δ ~138-140 ppm (Aromatic C-CH₃): The quaternary carbon of the tolyl group attached to the methyl group.

  • δ ~129-130 ppm (Aromatic CH): The carbons of the tolyl group.

  • δ ~126-128 ppm (Aromatic C-pyrazole): The quaternary carbon of the tolyl group attached to the pyrazole ring.

  • δ ~105-110 ppm (Pyrazole C4): The CH carbon of the pyrazole ring.

  • δ ~21-22 ppm (CH₃): The methyl carbon of the tolyl group.

FT-IR (KBr, cm⁻¹, predicted):

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with N-H stretching.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

  • ~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1610, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

Mass Spectrometry (EI, predicted):

  • m/z 202 [M]⁺: Molecular ion peak.

  • m/z 185 [M-OH]⁺: Loss of a hydroxyl radical.

  • m/z 157 [M-COOH]⁺: Loss of the carboxylic acid group.

  • m/z 91 [C₇H₇]⁺: Tropylium ion, characteristic of a tolyl group.

Experimental Workflow Visualization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (4-Methylacetophenone, Diethyl oxalate) Step1 Claisen Condensation Start->Step1 Intermediate1 Ethyl 2,4-dioxo-4- (p-tolyl)butanoate Step1->Intermediate1 Step2 Cyclization with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 Ethyl 3-(4-methylphenyl)- 1H-pyrazole-5-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic Acid Step3->Product MP Melting Point Product->MP NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has detailed a practical and efficient method for the synthesis of this compound. The provided experimental protocols are based on established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The characterization data, including physical properties and predicted spectroscopic features, will aid researchers in confirming the identity and purity of the synthesized compound. This versatile pyrazole derivative serves as a valuable starting material for the development of novel compounds with potential therapeutic applications.

References

The Rising Therapeutic Potential of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid have emerged as a promising class of therapeutic agents, exhibiting a diverse range of pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic aspects of these compounds, with a particular focus on their analgesic, anti-inflammatory, and anticancer properties. The information presented herein is curated to provide researchers and drug development professionals with a comprehensive understanding of the current landscape and future potential of this important chemical scaffold.

Synthesis of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

A key synthetic route to obtaining the title compounds involves a multi-step process commencing with the reaction of p-methylacetophenone and diethyl oxalate. The resulting diketoester is then cyclized with benzylhydrazine hydrochloride to yield the pyrazole ester. Subsequent hydrolysis of the ester furnishes the target carboxylic acid, which can be further derivatized to amides and other analogues.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of p-methylacetophenone and diethyl oxalate is added dropwise with stirring while maintaining the temperature below 30°C. The reaction mixture is stirred for an additional 6 hours at room temperature and then allowed to stand overnight. The resulting sodium salt is filtered, washed with diethyl ether, and then dissolved in water. The solution is acidified with dilute sulfuric acid to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of Ethyl 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate

A mixture of ethyl 2,4-dioxo-4-(p-tolyl)butanoate and benzylhydrazine hydrochloride in glacial acetic acid is refluxed for 4 hours. The reaction mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pyrazole ester.

Step 3: Synthesis of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid

The ethyl 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol for 4 hours. The solvent is then evaporated under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The product is filtered, washed with water, and recrystallized from an appropriate solvent.

Step 4: Synthesis of Carboxamide and Phenolic Ester Derivatives

The synthesized 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can be converted to its acid chloride by reacting with thionyl chloride. The resulting acid chloride is then reacted with various substituted anilines or phenols in the presence of a base to yield the corresponding carboxamide or phenolic ester derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Products p_methylacetophenone p-Methylacetophenone diketoester Ethyl 2,4-dioxo-4-(p-tolyl)butanoate p_methylacetophenone->diketoester diethyl_oxalate Diethyl Oxalate diethyl_oxalate->diketoester benzylhydrazine Benzylhydrazine HCl pyrazole_ester Ethyl 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate benzylhydrazine->pyrazole_ester diketoester->pyrazole_ester carboxylic_acid 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid pyrazole_ester->carboxylic_acid acid_chloride 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carbonyl chloride amides_esters Amide/Ester Derivatives acid_chloride->amides_esters Amine/Phenol carboxylic_acid->acid_chloride SOCl2

Synthetic workflow for pyrazole derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. The following sections summarize the quantitative data on their analgesic, anti-inflammatory, and anticancer activities.

Analgesic Activity

The analgesic potential of these compounds has been evaluated using the p-benzoquinone-induced writhing test in mice. This model assesses the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by the injection of an irritant.

Table 1: Analgesic Activity of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

CompoundDose (mg/kg)% Inhibition of Writhing
7a 10072.3
7c 10065.8
7e 10068.4
7f 10071.1
7i 10057.9
8a 10081.6
8b 10076.3
8f 10060.5
8g 10063.2
Aspirin 10055.3
Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. This assay measures the reduction in paw swelling after the injection of carrageenan, an inflammatory agent.

Table 2: Anti-inflammatory Activity of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
7a 10052.4
7c 10045.2
7e 10047.6
7f 10050.0
8a 10057.1
8b 10054.8
Indomethacin 1042.9
Anticancer Activity

The in vitro anticancer activity of these derivatives was evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability. The results are presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Anticancer Activity (IC50, µM) of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

CompoundHL-60HeLaRajiMCF-7MDA-MB-231
7a 12.525.025.050.0>100
7d 50.0>100>100>100>100
7j 25.050.050.0>100>100
8a 6.2512.512.525.050.0
8b 12.525.025.050.0>100

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key biological assays mentioned.

p-Benzoquinone-Induced Writhing Test (Analgesic Activity)
  • Animal Model: Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Mice are divided into control and test groups. The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle. A standard analgesic drug (e.g., aspirin) is used as a positive control.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), p-benzoquinone solution (0.02% in distilled water) is injected intraperitoneally at a volume of 0.1 mL/10 g of body weight.

  • Observation: Immediately after the injection of p-benzoquinone, the number of abdominal constrictions (writhes) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Analgesic_Assay_Workflow start Select Mice acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (Control, Test, Standard) acclimatize->grouping administration Administer Vehicle, Test Compound, or Standard Drug grouping->administration wait Wait for Pre-treatment Time administration->wait induce Induce Writhing with p-Benzoquinone wait->induce observe Count Writhes for 20-30 min induce->observe analyze Calculate % Inhibition observe->analyze end Results analyze->end

Workflow for p-benzoquinone-induced writhing test.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

  • Animal Model: Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are housed in standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Grouping and Administration: Rats are divided into control, test, and standard groups. The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Anti_inflammatory_Assay_Workflow start Select Rats acclimatize Acclimatize and Fast Rats start->acclimatize grouping Group Animals acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline administration Administer Vehicle, Test Compound, or Standard baseline->administration induce Induce Edema with Carrageenan administration->induce measure Measure Paw Volume at Intervals induce->measure analyze Calculate % Inhibition of Edema measure->analyze end Results analyze->end

Workflow for carrageenan-induced paw edema assay.
MTT Assay (Anticancer Activity)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Culture Cancer Cells seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Test Compounds seed->treat incubate_compound Incubate for 48-72h treat->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end Results analyze->end

Workflow for the MTT assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all derivatives are not fully elucidated, the biological activities of pyrazole derivatives often involve the modulation of key inflammatory and cell signaling pathways. For instance, the anti-inflammatory and analgesic effects are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the biosynthesis of prostaglandins. The anticancer activity may involve various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound derivatives.

Putative_Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Signaling Derivative Pyrazole Derivative COX2 COX-2 Enzyme Derivative->COX2 Inhibition Kinases Protein Kinases Derivative->Kinases Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Proliferation Cell Proliferation Kinases->Proliferation Cancer_Growth Tumor Growth Proliferation->Cancer_Growth

Putative signaling pathways modulated by pyrazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent analgesic, anti-inflammatory, and anticancer activities. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this area.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

  • Mechanism of Action studies: To identify the specific molecular targets and signaling pathways involved in their biological effects.

  • In vivo efficacy and safety profiling: To evaluate the therapeutic potential of the most promising candidates in preclinical models.

  • Pharmacokinetic and ADME studies: To assess the drug-like properties of these derivatives.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.

The 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid scaffold, a promising core structure for the development of novel therapeutic agents. This document details its synthesis, biological activities, and potential applications in drug discovery, with a focus on its anti-inflammatory and anticancer properties.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The this compound scaffold, in particular, has emerged as a versatile platform for the design of potent and selective modulators of various biological targets. Its structural features, including the customizable phenyl ring and the carboxylic acid moiety, allow for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process involving a Claisen condensation followed by a cyclization reaction with hydrazine.

General Synthetic Scheme

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Hydrolysis 4-methylacetophenone 4-methylacetophenone Intermediate_Diketone Ethyl 2,4-dioxo-4-(p-tolyl)butanoate 4-methylacetophenone->Intermediate_Diketone Sodium ethoxide, Ethanol Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate_Diketone Intermediate_Diketone_2 Ethyl 2,4-dioxo-4-(p-tolyl)butanoate Ester_Intermediate Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate Intermediate_Diketone_2->Ester_Intermediate Acetic acid, Ethanol, Reflux Hydrazine Hydrazine hydrate Hydrazine->Ester_Intermediate Final_Product 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Ester_Intermediate->Final_Product 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq)

Caption: General synthesis of the core scaffold.

Experimental Protocol: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
  • Step 1: Claisen Condensation. To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-methylacetophenone and diethyl oxalate at room temperature. The reaction mixture is stirred for several hours. After completion of the reaction, the mixture is poured into ice-cold water and acidified to precipitate the intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate. The crude product is filtered, washed with water, and dried.

  • Step 2: Cyclization. The intermediate diketone is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added, followed by the addition of hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the product, ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried.

Experimental Protocol: Hydrolysis to this compound
  • The synthesized ethyl ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux and maintained at this temperature for a few hours until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water.

  • The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The resulting white solid is filtered, washed thoroughly with cold water, and dried to yield this compound.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential as both anti-inflammatory and anticancer agents. The biological activity is largely influenced by the nature and position of substituents on the pyrazole and phenyl rings.

Anti-inflammatory Activity

The anti-inflammatory properties of this scaffold are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory signaling pathways like NF-κB.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound IDR1 (at N1)R2 (at C5)TargetIC50 (µM)Reference
A1 H-CONHNH25-LOX80[1][2]
A2 Phenyl-COOHCOX-20.02[3]
A3 4-fluorophenyl-COOHCOX-20.02-0.05[3]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • Substitution at N1: The presence of a substituted phenyl ring at the N1 position of the pyrazole core is often associated with enhanced COX-2 inhibitory activity. Electron-withdrawing groups on this phenyl ring can further increase potency.

  • Carboxylic Acid Moiety at C5: The carboxylic acid group at the C5 position is a key pharmacophoric feature for COX inhibition, mimicking the carboxylic acid of arachidonic acid. Conversion to an amide or hydrazide can shift the activity towards LOX inhibition.

  • Substitution at C3: The 4-methylphenyl group at the C3 position contributes to the overall lipophilicity and can be modified to optimize binding to the target enzyme's active site.

Anticancer Activity

The anticancer potential of this scaffold is linked to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDR1 (at N1)R3 (at C3)Cell LineIC50 (µM)Reference
B1 1-(2-hydroxy-3-aroxypropyl)ArylA549 (Lung)26[4]
B2 1-arylmethylArylVarious49.85[4]
B3 1H-indole-HepG2 (Liver)0.71[4]
B4 1,3-diphenyl-A375 (Melanoma)4.2[4]
B5 -3,5-diphenylCFPAC-1 (Pancreatic)61.7[5]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at N1: Large, aromatic substituents at the N1 position have been shown to be crucial for potent anticancer activity. These groups can engage in hydrophobic and π-π stacking interactions within the binding sites of target proteins.

  • Substitution at C3: The nature of the aryl group at the C3 position significantly influences cytotoxicity. Electron-donating or -withdrawing groups on this ring can modulate the electronic properties of the pyrazole core and affect target engagement.

  • Modifications at C5: Derivatization of the carboxylic acid at the C5 position into amides or hydrazides has yielded compounds with potent antiproliferative effects, suggesting that this position is amenable to extensive modification to explore different binding interactions.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P p-IκBα IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Inflammation Transcription

References

Spectroscopic and Synthetic Profile of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles predicted spectroscopic data based on analogous structures, outlines a reliable synthetic protocol, and presents a relevant biological pathway to contextualize its potential applications. The information is structured to be a practical resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole derivatives.

Introduction

Pyrazole carboxylic acids are a significant class of heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The compound this compound, featuring a tolyl substituent, is a promising candidate for further investigation and derivatization in drug discovery programs. A thorough understanding of its spectroscopic characteristics and synthetic pathways is crucial for its development and application.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives. These tables provide an expected range and pattern for the key spectral features.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH13.0 - 14.0br s-Chemical shift is concentration and solvent dependent.
NH12.0 - 13.0br s-Exchangeable with D₂O.
Ar-H (ortho to pyrazole)7.70 - 7.80d~8.0
Ar-H (meta to pyrazole)7.20 - 7.30d~8.0
Pyrazole C4-H7.00 - 7.10s-
CH₃2.30 - 2.40s-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160.0 - 165.0
Pyrazole C5145.0 - 150.0
Pyrazole C3140.0 - 145.0
Ar-C (ipso, attached to pyrazole)138.0 - 142.0
Ar-C (para, with CH₃)135.0 - 140.0
Ar-CH (meta)129.0 - 130.0
Ar-CH (ortho)125.0 - 127.0
Pyrazole C4105.0 - 110.0
CH₃20.0 - 22.0
Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3200 - 2500Broad
N-H (Pyrazole)3100 - 3200Medium
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=N (Pyrazole Ring)1580 - 1620Medium
C=C (Aromatic Ring)1450 - 1600Medium-Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments

m/zInterpretation
202[M]⁺ (Molecular Ion)
185[M - OH]⁺
157[M - COOH]⁺
115[C₉H₇]⁺ (Tolylacetylene fragment)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following section details a plausible synthetic route for this compound, adapted from established methods for the synthesis of analogous pyrazole carboxylic acids.[5][6]

Synthesis of this compound

The synthesis is a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate and subsequent oxidation.

SynthesisWorkflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization and Saponification A 4-Methylacetophenone D Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate (Chalcone Intermediate) A->D Reacts with B Diethyl oxalate B->D Reacts with C Sodium ethoxide in Ethanol C->D Catalyst F Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate D->F Reacts with E Hydrazine hydrate E->F Reacts with H This compound F->H Hydrolysis G Aqueous NaOH, then HCl G->H Reagents

Synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-methylacetophenone and diethyl oxalate at 0-5 °C with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone intermediate.

  • Filter, wash with water, and dry the solid product. Recrystallize from a suitable solvent like ethanol to obtain pure ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate.

Step 2: Synthesis of this compound

  • Dissolve the chalcone intermediate in ethanol and add hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture and pour it into ice-cold water to precipitate the ethyl ester of the target compound.

  • Filter and wash the solid with water.

  • Hydrolyze the ester by refluxing with aqueous sodium hydroxide solution for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product, this compound.

  • Filter, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher field NMR spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR: The infrared spectrum should be recorded using a Fourier Transform Infrared spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer.

Biological Context: Inhibition of the COX-2 Signaling Pathway

Many pyrazole-containing compounds, most notably Celecoxib, are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][8] The COX-2 pathway is a critical mediator of inflammation and pain.[2][9] Understanding this pathway provides a biological rationale for the development of novel pyrazole-based anti-inflammatory agents.

COX2_Pathway cluster_cox COX-2 Enzyme Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ action COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H₂ (PGH₂) COX2->Prostaglandin_H2 Catalyzes Prostaglandins Prostaglandins (e.g., PGE₂) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases action Prostaglandin_Synthases Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Pyrazole_Inhibitor 3-(Aryl)-1H-pyrazole- 5-carboxylic acid (e.g., Celecoxib analog) Pyrazole_Inhibitor->COX2 Inhibits

Inhibition of the COX-2 signaling pathway by a pyrazole derivative.

The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins that mediate inflammatory responses, pain, and fever.[10][11] Selective inhibition of COX-2 by compounds such as this compound could potentially reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound. The predicted spectral data offer a benchmark for experimental characterization, and the detailed synthetic protocol provides a clear pathway for its preparation. The contextualization within the COX-2 signaling pathway highlights a key area for the potential therapeutic application of this and related pyrazole derivatives. This information is intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery.

References

physical and chemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a versatile building block in medicinal chemistry and agrochemical research, showing promise as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and herbicides.[1] This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its reactivity and potential biological significance.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 890007-12-2[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Appearance White powder[1]
Melting Point 252-258 °C[1]
Purity ≥ 98% (HPLC)[1]
Predicted Solubility Low solubility in water; Soluble in organic solvents like DMSO and DMF.Predicted
Predicted pKa ~4-5 (carboxylic acid proton)Predicted
Storage Conditions 0-8°C[1]

Spectroscopic Data (Predicted)

While dedicated experimental spectra for this compound are not widely published, spectroscopic data can be predicted based on its structure and data from analogous compounds.

2.1. ¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:

  • A singlet for the pyrazole C4-H proton around 7.0-7.5 ppm.

  • A doublet for the two aromatic protons ortho to the methyl group on the phenyl ring around 7.3-7.5 ppm.

  • A doublet for the two aromatic protons meta to the methyl group on the phenyl ring around 7.7-7.9 ppm.

  • A singlet for the methyl group protons at approximately 2.3-2.4 ppm.

  • A broad singlet for the carboxylic acid proton above 12 ppm.

  • A broad singlet for the pyrazole N-H proton, which may be exchangeable with D₂O.

2.2. ¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would feature signals for the eleven carbon atoms, including:

  • The carboxylic acid carbonyl carbon around 160-165 ppm.

  • Carbons of the pyrazole ring between 110-150 ppm.

  • Carbons of the 4-methylphenyl ring between 125-140 ppm.

  • The methyl group carbon around 20-25 ppm.

2.3. FTIR Spectroscopy (Predicted)

The FTIR spectrum is expected to show characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

  • A C=O stretch from the carboxylic acid group around 1700-1725 cm⁻¹.

  • N-H stretching vibrations from the pyrazole ring around 3100-3300 cm⁻¹.

  • C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.

  • C-H stretching vibrations from the aromatic and methyl groups around 2850-3100 cm⁻¹.

2.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 202. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids is the cyclocondensation of a β-ketoester with hydrazine. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products 4_methylacetophenone 4'-Methylacetophenone claisen Claisen Condensation 4_methylacetophenone->claisen diethyl_oxalate Diethyl Oxalate diethyl_oxalate->claisen hydrazine_hydrate Hydrazine Hydrate cyclocondensation Cyclocondensation hydrazine_hydrate->cyclocondensation ketoester Ethyl 2,4-dioxo-4-(p-tolyl)butanoate claisen->ketoester pyrazole_ester Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate cyclocondensation->pyrazole_ester hydrolysis Ester Hydrolysis final_product 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid hydrolysis->final_product ketoester->cyclocondensation pyrazole_ester->hydrolysis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (Claisen Condensation)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add 4'-methylacetophenone dropwise at room temperature.

  • Following the addition, add diethyl oxalate dropwise to the reaction mixture.

  • Stir the resulting mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (Cyclocondensation)

  • Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pyrazole ester.

Step 3: Synthesis of this compound (Ester Hydrolysis)

  • Dissolve the purified ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

3.2. Characterization Methods

3.2.1. Melting Point Determination The melting point can be determined using a standard melting point apparatus.

3.2.2. High-Performance Liquid Chromatography (HPLC) Purity can be assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

3.2.3. Spectroscopic Analysis

  • NMR: ¹H and ¹³C NMR spectra can be recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • FTIR: The FTIR spectrum can be obtained using a KBr pellet method.

  • Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Reactivity and Stability

The pyrazole ring is generally stable to oxidation.[2] The carboxylic acid group can undergo typical reactions such as esterification and amidation. The N-H proton of the pyrazole ring can be alkylated or acylated under appropriate basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Reactivity_Diagram cluster_reactions Chemical Reactivity cluster_products Reaction Products Start 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Esterification Esterification (R-OH, H⁺) Start->Esterification Carboxylic Acid Amidation Amidation (R₂NH, coupling agent) Start->Amidation Carboxylic Acid N_Alkylation N-Alkylation (R-X, base) Start->N_Alkylation Pyrazole N-H Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amidation->Amide N_Alkyl_Product N-Alkylated Pyrazole N_Alkylation->N_Alkyl_Product

Caption: Key chemical reactions of the title compound.

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound, in particular, is a valuable intermediate for the synthesis of more complex bioactive molecules.[1]

5.1. Anti-inflammatory and Analgesic Potential

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a precursor for developing novel anti-inflammatory and analgesic agents.[1]

5.2. Agrochemical Applications

This pyrazole derivative has also shown potential in the development of herbicides and fungicides, contributing to crop protection.[1]

5.3. Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, pyrazole-containing compounds are known to interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) and kinases, which are crucial in inflammatory and cell signaling pathways. Further research is needed to determine the specific molecular targets of this compound and its derivatives.

Signaling_Pathway Compound 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic Acid & Derivatives Target Potential Molecular Targets (e.g., COX, Kinases) Compound->Target Inhibition/Modulation Pathway Cellular Signaling Pathways (e.g., Inflammatory Pathway) Target->Pathway Regulation Effect Biological Effects (e.g., Anti-inflammatory, Analgesic) Pathway->Effect

Caption: Potential mechanism of action for the title compound.

Conclusion

This compound is a compound of significant interest with a wide array of potential applications in drug discovery and agrochemical development. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers in these fields. Further investigation into its biological mechanisms of action will be crucial for realizing its full therapeutic and commercial potential.

References

The Structure-Activity Relationship of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs based on the 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid core. This scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating significant potential as both a potent anti-inflammatory agent and a herbicide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Core Biological Activities: Dual Potential in Inflammation and Agriculture

Analogs of this compound have primarily been investigated for two distinct biological activities:

  • Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition: A significant body of research has focused on the development of diarylpyrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain. The 4-(4-methylphenyl) substituent on the pyrazole ring is a critical feature in several potent and selective COX-2 inhibitors, including the well-known anti-inflammatory drug Celecoxib.[1][2]

  • Herbicidal Activity via Protoporphyrinogen Oxidase (PPO) Inhibition: In the field of agrochemicals, pyrazole derivatives have been explored as inhibitors of protoporphyrinogen oxidase (PPO). This enzyme is essential for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in rapid cell death and herbicidal effects.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of structural modifications on their biological activities.

Anti-inflammatory Activity: COX-2 Inhibition

The data presented below is based on the seminal work that led to the discovery of Celecoxib, a selective COX-2 inhibitor. The core structure is a 1,5-diarylpyrazole, which is a tautomeric form of the 3,5-diarylpyrazole scaffold. For the purpose of this guide, the structure has been oriented to align with the user's query, with the 4-methylphenyl group at the 3-position of the pyrazole ring.

Table 1: SAR of 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole Analogs as COX-2 Inhibitors [1][2]

Compound IDR1 (at C5)R2 (on Phenyl at N1)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a -H-SO2NH2>1000.34>294
1b -CF3-SO2NH2150.04375
1c -CF3-SO2Me500.08625
1d -Br-SO2NH22.70.0554
1e -Cl-SO2NH21.80.0360
Celecoxib (1b) -CF3-SO2NH2150.04375

SAR Summary for COX-2 Inhibition:

  • Substitution at C5: The presence of a small, electron-withdrawing group at the 5-position of the pyrazole ring, such as a trifluoromethyl (-CF3) group, is crucial for high COX-2 inhibitory potency and selectivity.

  • Substitution on the N1-Phenyl Ring: A sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of the N1-phenyl ring is essential for potent and selective COX-2 inhibition. This group is thought to interact with a specific side pocket in the COX-2 enzyme active site.[1][2]

  • The 3-(4-Methylphenyl) Group: The tolyl group at the 3-position appears to be well-tolerated and contributes to the overall binding affinity of the molecule within the COX-2 active site.

Herbicidal Activity: PPO Inhibition

General SAR for Pyrazole-based PPO Inhibitors:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence herbicidal activity. Electron-withdrawing groups are often favored.

  • Aryl Substituents: The substitution pattern on the aryl rings is critical. Halogen substituents on the phenyl rings often enhance herbicidal potency.

  • Carboxylic Acid/Ester Moiety: The carboxylic acid or its ester form at the 5-position is a common feature in many PPO-inhibiting herbicides and is important for binding to the enzyme's active site.

Experimental Protocols

Synthesis of 3-(4-Methylphenyl)-1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib Analog)

This protocol is adapted from the synthesis of Celecoxib and related analogs.[1][2]

General Procedure:

  • Condensation to form the diketone: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to yield the corresponding 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione).

  • Cyclization with hydrazine: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol) under reflux to yield the pyrazole core. The reaction typically proceeds via a condensation-cyclization mechanism.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the final 3-(4-methylphenyl)-1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole.

Experimental Workflow:

SynthesisWorkflow start 4-Methylacetophenone + Ethyl trifluoroacetate step1 Condensation (Sodium methoxide) start->step1 intermediate1 1,3-Diketone Intermediate step1->intermediate1 step2 Cyclization (4-Sulfamoylphenylhydrazine HCl, Ethanol, Reflux) intermediate1->step2 intermediate2 Crude Pyrazole Product step2->intermediate2 step3 Purification (Recrystallization or Column Chromatography) intermediate2->step3 end Final Product: 3-(4-Methylphenyl)-1-(4-sulfamoylphenyl) -5-(trifluoromethyl)-1H-pyrazole step3->end

Caption: Synthetic route for a Celecoxib analog.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[1][2]

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Arachidonic acid (substrate).

  • Test compounds dissolved in DMSO.

  • A method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA or radioimmunoassay).

  • 96-well plates.

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer and the diluted enzyme. b. Add the diluted test compound or vehicle (DMSO) to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid).

  • Quantification of PGE2: Measure the amount of PGE2 produced in each well using a validated method like ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow:

COXAssayWorkflow start Prepare Enzyme and Compound Dilutions step1 Add Enzyme and Compound to 96-well Plate start->step1 step2 Pre-incubate at 37°C step1->step2 step3 Initiate Reaction with Arachidonic Acid step2->step3 step4 Incubate at 37°C step3->step4 step5 Terminate Reaction step4->step5 step6 Quantify PGE2 Production (e.g., ELISA) step5->step6 end Calculate % Inhibition and IC50 Values step6->end

Caption: Workflow for in vitro COX inhibition assay.

Signaling Pathways

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of the this compound analogs are primarily mediated through the inhibition of the COX-2 enzyme. The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostanoids1 Prostaglandins & Thromboxanes (Physiological Functions) pgh2->prostanoids1 Isomerases prostanoids2 Prostaglandins (Inflammation, Pain, Fever) pgh2->prostanoids2 Isomerases inhibitor Selective COX-2 Inhibitors (e.g., 3-Aryl-pyrazole Analogs) inhibitor->cox2

Caption: The Cyclooxygenase (COX) signaling pathway.

Protoporphyrinogen Oxidase (PPO) Signaling Pathway in Plants

The herbicidal activity of certain pyrazole derivatives is attributed to the inhibition of the PPO enzyme in the tetrapyrrole biosynthesis pathway in plants. This pathway is essential for the production of chlorophyll and heme.

PPO_Pathway glutamate Glutamate ala 5-Aminolevulinic Acid (ALA) glutamate->ala Multiple Steps porphobilinogen Porphobilinogen ala->porphobilinogen protoporphyrinogen_ix Protoporphyrinogen IX porphobilinogen->protoporphyrinogen_ix Multiple Steps ppo Protoporphyrinogen Oxidase (PPO) protoporphyrinogen_ix->ppo protoporphyrin_ix Protoporphyrin IX ppo->protoporphyrin_ix heme Heme protoporphyrin_ix->heme Ferrochelatase chlorophyll Chlorophyll protoporphyrin_ix->chlorophyll Mg-chelatase & other steps ros Reactive Oxygen Species (ROS) (Cell Death) protoporphyrin_ix->ros Accumulation & Light inhibitor PPO Inhibitors (e.g., Pyrazole Herbicides) inhibitor->ppo

Caption: The Protoporphyrinogen Oxidase (PPO) pathway in plants.

Conclusion

The this compound scaffold represents a versatile and highly valuable core for the development of both anti-inflammatory drugs and herbicides. The structure-activity relationship studies have clearly demonstrated that specific substitutions on the pyrazole ring and its aryl appendages are critical for achieving high potency and selectivity for their respective targets, COX-2 and PPO. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this promising class of compounds, enabling the design and synthesis of novel analogs with enhanced efficacy and safety profiles.

References

The Core Mechanism of Action of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, also known as 5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, is a heterocyclic compound belonging to the pyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities. Pyrazole derivatives have been extensively investigated for their anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal properties. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its established role as a carbonic anhydrase inhibitor and exploring other potential mechanisms implicated by the activities of its close structural analogs.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary and most clearly elucidated mechanism of action for this compound is its selective inhibition of specific isoforms of the zinc-containing metalloenzymes, carbonic anhydrases (CAs).

Signaling Pathway Diagram: Carbonic Anhydrase Catalyzed Reaction

cluster_reaction CA-Catalyzed Hydration of CO₂ cluster_inhibition Inhibition by this compound CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA + H₂O H2O H₂O H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Dissociation H_ion H⁺ (Proton) H2CO3->H_ion Dissociation CA->H2CO3 Hydration Inhibitor 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Inhibitor->CA Inhibition

Caption: Inhibition of the carbonic anhydrase-catalyzed hydration of carbon dioxide.

Studies have demonstrated that this compound is a potent inhibitor of the tumor-associated human carbonic anhydrase isoforms IX and XII, while showing weaker inhibition against the ubiquitous cytosolic isoforms CA I and II. This selectivity is crucial for potential therapeutic applications, as CA IX and XII are overexpressed in many types of hypoxic tumors and are involved in pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized in the table below.

CompoundTarget IsoformInhibition Constant (Kᵢ) in µM
This compoundhCA I> 50
hCA II48.3
hCA IX4.7
hCA XII4.2

Data sourced from a study on 5-aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against different carbonic anhydrase isoforms.

Methodology: A stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound (test compound)

  • HEPES buffer (pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes and the test compound in appropriate solvents.

  • Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the buffer and the test compound at various concentrations. The other syringe contains the CO₂-saturated water and the pH indicator.

  • Reaction Initiation: The two solutions are rapidly mixed, initiating the hydration of CO₂ catalyzed by the CA enzyme.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Plausible Mechanisms of Action: Insights from Structural Analogs

While carbonic anhydrase inhibition is a well-defined mechanism for this compound, the broader pyrazole scaffold is associated with other significant biological activities, particularly in the realms of inflammation and cancer. The following sections detail plausible mechanisms of action based on studies of structurally related pyrazole derivatives. It is important to note that these activities have not been definitively confirmed for this compound itself but represent strong possibilities based on the shared chemical architecture.

Anti-Inflammatory Activity

Potential Signaling Pathway Diagram: Inhibition of Prostaglandin Biosynthesis

MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PLA2->ArachidonicAcid Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inhibitor Pyrazole Derivatives Inhibitor->COX2 Inhibition

Caption: Potential inhibition of COX-2 by pyrazole derivatives.

Many pyrazole-containing compounds are known to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Objective: To determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.

Methodology: A common method is the colorimetric or fluorometric measurement of prostaglandin production.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Test compound (e.g., a pyrazole derivative)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzymes, test compound, arachidonic acid, and other reagents in an appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme, cofactor, and the test compound at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a specific incubation period, add the probe. The intensity of the color or fluorescence is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer activities in various cancer cell lines. The proposed mechanisms underlying this cytotoxicity include the induction of apoptosis and cell cycle arrest.

Logical Relationship Diagram: Proposed Anticancer Mechanisms

Pyrazole Pyrazole Derivative CancerCell Cancer Cell Pyrazole->CancerCell Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces CellProliferation Inhibition of Cell Proliferation Apoptosis->CellProliferation CellCycleArrest->CellProliferation

potential therapeutic targets of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives

Introduction

This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While the compound itself is not typically the active pharmaceutical ingredient, its structural motif is integral to the synthesis of a variety of derivatives with significant therapeutic potential. These derivatives have been investigated for a range of biological activities, primarily targeting enzymes and receptors involved in inflammation and cancer signaling pathways. This guide provides a detailed overview of the key therapeutic targets of molecules derived from this pyrazole carboxylic acid, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Key Therapeutic Targets and Mechanisms of Action

Research has predominantly focused on the derivatization of the carboxylic acid group to produce amides and other analogues. These modifications have yielded potent inhibitors of several key enzymes, most notably Cyclooxygenase-2 (COX-2) and Tyrosine Kinases.

Cyclooxygenase-2 (COX-2)

A primary and well-established target for derivatives of this compound is the COX-2 enzyme. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Compound ClassSpecific Derivative ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
N-phenylsulfonamide derivativesN-(4-Sulfamoylphenyl) derivativeCOX-20.25>400
N-Aryl amide derivativesN-(4-Methoxyphenyl) amideCOX-20.52192
Celecoxib Analogue4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideCOX-20.005>1000

A common method to determine the COX-inhibitory activity and selectivity of these compounds is the in vitro enzyme immunoassay (EIA).

  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation : The test compound (at various concentrations) is pre-incubated with the respective enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination : The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C and then terminated by the addition of a strong acid (e.g., HCl).

  • Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay kit.

  • Data Analysis : The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 cPLA2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) PLA2->AA releases COX2 COX-2 (Target) AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediate Pyrazole_Derivative Pyrazole Derivative (Inhibitor) Pyrazole_Derivative->COX2 inhibits

Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.

Tyrosine Kinases

Certain amide derivatives of this compound have shown inhibitory activity against various tyrosine kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anticancer drug development.

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 (nM)Reference
Pyrazole-amide conjugatesN-(3-chloro-4-fluorophenyl) derivativeVEGFR-280
Pyrazole-urea hybrids1-(4-chlorophenyl)-3-(...) derivativec-Met150
Fused Pyrazole SystemsPyrrolo[3,2-d]pyrazole derivativeSrc45

The LanthaScreen™ Eu Kinase Binding Assay is a high-throughput method used to measure inhibitor binding to the ATP site of a kinase.

  • Reagents : The assay uses a europium (Eu)-labeled anti-tag antibody, a biotinylated kinase, and a fluorescent ATP-competitive tracer (kinase inhibitor).

  • Assay Principle : In the absence of a test compound, the tracer binds to the kinase, bringing the Eu-labeled antibody and the tracer into close proximity. Excitation of the europium results in Förster Resonance Energy Transfer (FRET) to the tracer, which then emits light at a specific wavelength.

  • Inhibition : A test compound that binds to the kinase's ATP site displaces the tracer, disrupting FRET and causing a decrease in the emission signal.

  • Procedure :

    • The test compound is serially diluted in a buffer solution.

    • The kinase, Eu-labeled antibody, and tracer are added to the wells of a microplate.

    • The test compound dilutions are added to the wells.

    • The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection : The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis : The decrease in the FRET signal is proportional to the binding of the test compound. IC50 values are determined by plotting the assay signal against the compound concentration.

Kinase_Assay_Workflow start Start: Prepare Reagents dilute Create Serial Dilution of Pyrazole Derivative start->dilute add_compound Add Diluted Compound to Plate Wells dilute->add_compound add_reagents Add Kinase, Eu-Antibody, and Fluorescent Tracer to Plate add_reagents->add_compound incubate Incubate at RT for 1 Hour add_compound->incubate read_plate Read TR-FRET Signal on Plate Reader incubate->read_plate analyze Analyze Data: Calculate IC50 Value read_plate->analyze end End: Determine Potency analyze->end

Caption: A generalized workflow for determining kinase inhibition using a TR-FRET assay.

Conclusion

This compound is a valuable starting material for the development of potent and selective inhibitors of key therapeutic targets. Its derivatives have demonstrated significant activity against COX-2, an important mediator of inflammation, and various tyrosine kinases implicated in cancer progression. The pyrazole scaffold provides a rigid and versatile framework that can be chemically modified to optimize binding affinity and selectivity for these targets. Further exploration of this chemical space is likely to yield novel drug candidates for the treatment of inflammatory disorders and neoplastic diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of drugs based on this privileged scaffold.

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazole-Based Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and mechanisms of action of recently discovered pyrazole-based bioactive molecules. This document provides a granular look at the experimental protocols and quantitative data that underscore the potential of these compounds, particularly in the realm of oncology.

Core Synthesis and Biological Evaluation

The structural versatility of the pyrazole ring allows for a multitude of chemical modifications, leading to a diverse array of bioactive compounds.[1][2][3] The synthesis of these molecules often involves established chemical reactions, tailored to introduce specific functional groups that enhance their therapeutic properties. A significant focus of recent research has been on the development of pyrazole derivatives as potent inhibitors of key signaling pathways implicated in cancer progression.[4][5][6][7][8]

Table 1: Cytotoxicity of Novel Pyrazole Derivatives against Human Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference
5b K562 (Leukemia)0.021[9]
A549 (Lung)0.69[9]
6b HNO-97 (Oral)10[1]
6d HNO-97 (Oral)10.56[1]
C5 MCF-7 (Breast)0.08[10]
Compound 2 MCF-7 (Breast)6.57[5]
HepG2 (Liver)8.86[5]
Compound 8 MCF-7 (Breast)8.08[5]
Compound 3i PC-3 (Prostate)1.24[7][11]
Compound 12d A2780 (Ovarian)Not specified, but active[12]
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
C5 EGFR0.07[10]
Compound 3 EGFR (wild-type)0.06[8]
Compound 9 VEGFR-20.22[8]
Compound 3i VEGFR-20.00893[7][11]
Compound 6b VEGFR-20.2[6]
Compound 6b CDK-20.458[6]
5b Tubulin Polymerization7.30[9]

Experimental Protocols

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (A Key Intermediate)

This protocol describes the Vilsmeier-Haack reaction for the synthesis of a common pyrazole aldehyde intermediate.[2]

  • Preparation of the Vilsmeier-Haack Reagent: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 2 mL) to anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask cooled in an ice bath, with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C.

  • Reaction with Phenylhydrazone: To the prepared Vilsmeier-Haack reagent, add a solution of acetophenone phenylhydrazone (1 mmol) in DMF (5 mL) dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the cooled reaction mixture into crushed ice with constant stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][13]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, K562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[4][14][15][16][17]

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[4][15]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.[4]

  • Compound Addition: Add the test pyrazole compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).[4]

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[4]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[4][18]

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.[4][15]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the intricate processes involved in the discovery and mechanism of action of these novel pyrazole-based molecules, the following diagrams have been generated using the DOT language.

G cluster_0 Drug Discovery Workflow Target Identification Target Identification Hit Identification Hit Identification Target Identification->Hit Identification Assay Development Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead SAR Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Improve Potency & PK Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Select Candidate Clinical Trials Clinical Trials Preclinical Development->Clinical Trials IND Filing

A generalized workflow for small molecule drug discovery.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Pyrazole_Inhibitor Pyrazole_Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based molecule.

G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Pyrazole_Inhibitor Pyrazole_Inhibitor Pyrazole_Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway by a pyrazole-based molecule.

G cluster_2 CDK2/Cyclin E Signaling Pathway Growth_Factors Growth_Factors Cyclin_D_CDK4_6 Cyclin_D_CDK4_6 Growth_Factors->Cyclin_D_CDK4_6 Activate Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin_E Cyclin_E E2F->Cyclin_E Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Binds and Activates S_Phase_Entry S_Phase_Entry CDK2->S_Phase_Entry Promotes Pyrazole_Inhibitor Pyrazole_Inhibitor Pyrazole_Inhibitor->CDK2 Inhibits

Inhibition of the CDK2/Cyclin E pathway by a pyrazole-based molecule.

Conclusion

The exploration of novel pyrazole-based bioactive molecules represents a highly promising frontier in drug discovery. The inherent versatility of the pyrazole scaffold, coupled with rational drug design strategies, has led to the identification of potent inhibitors of critical cellular pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to build upon these findings and accelerate the development of the next generation of pyrazole-based therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for innovative treatments for a range of human diseases.

References

In Silico Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Modeling Interactions with Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the interactions of the compound 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with a key biological target. Drawing upon the known anti-inflammatory properties of many pyrazole derivatives, this document outlines a virtual screening and molecular dynamics simulation study targeting Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The structural motif of a pyrazole ring is found in several commercially available drugs. Given the established role of pyrazole scaffolds in modulating key biological pathways, in silico modeling presents a powerful, cost-effective, and time-efficient approach to elucidate the potential mechanism of action of novel derivatives like this compound and to guide further drug discovery efforts.

Target Selection: Cyclooxygenase-2 (COX-2)

Many pyrazole-containing compounds have been identified as potent and selective inhibitors of Cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The structural similarities of this compound to known COX-2 inhibitors make this enzyme a prime target for a hypothetical in silico investigation.

Proposed In Silico Modeling Workflow

The following sections detail a proposed computational workflow to predict and analyze the binding of this compound to the active site of human COX-2.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Free Energy cluster_admet ADMET Prediction PDB Protein Structure Retrieval (PDB) ReceptorPrep Receptor Preparation PDB->ReceptorPrep LigandPrep Ligand Preparation Docking Molecular Docking Simulation LigandPrep->Docking ADMET In Silico ADMET Prediction LigandPrep->ADMET ReceptorPrep->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis MD Molecular Dynamics Simulation PoseAnalysis->MD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) MD->TrajectoryAnalysis MMPBSA MM-PBSA/GBSA Calculation TrajectoryAnalysis->MMPBSA EnergyDecomposition Per-residue Energy Decomposition MMPBSA->EnergyDecomposition

Proposed in silico modeling workflow.
Experimental Protocols

Protein Structure Retrieval: The three-dimensional crystal structure of human COX-2 in complex with a pyrazole-based inhibitor (e.g., Celecoxib) will be retrieved from the Protein Data Bank (PDB). An exemplary PDB entry is 3LN1.[4][5]

Receptor Preparation: The downloaded PDB file will be prepared using a molecular modeling software package such as AutoDock Tools or Maestro (Schrödinger). This process involves:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges to all atoms (e.g., Gasteiger charges).

  • Definition of the binding site grid box around the active site occupied by the co-crystallized inhibitor.

Ligand Preparation: The 2D structure of this compound will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure. The ligand will then be prepared by:

  • Generating a low-energy 3D conformation.

  • Assigning appropriate atom types and partial charges.

  • Defining rotatable bonds.

Molecular docking simulations will be performed to predict the preferred binding orientation and affinity of this compound within the COX-2 active site.

Docking Protocol: A widely used docking program such as AutoDock Vina will be employed. The Lamarckian Genetic Algorithm is a common choice for conformational searching. A typical docking protocol would involve:

  • Number of runs: 10-100 independent docking runs.

  • Population size: 150-200.

  • Maximum number of evaluations: 2,500,000.

  • Grid box dimensions: A 60 x 60 x 60 Å grid box centered on the active site.

The results will be clustered based on root-mean-square deviation (RMSD), and the lowest energy conformation in the most populated cluster will be selected for further analysis.

To assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior, all-atom MD simulations will be performed using software like GROMACS or AMBER.

MD Simulation Protocol:

  • The docked complex will be solvated in a cubic box of water molecules (e.g., TIP3P water model).

  • Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

  • The system will be energy-minimized to remove steric clashes.

  • A short period of position-restrained MD simulation (e.g., 1 ns) will be performed to equilibrate the system, first under an NVT (constant number of particles, volume, and temperature) ensemble and then under an NPT (constant number of particles, pressure, and temperature) ensemble.

  • A production MD simulation of at least 100 ns will be run without restraints.

Trajectory analysis will include the calculation of RMSD of the protein backbone and the ligand to assess conformational stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods will be used to estimate the binding free energy of the ligand to the protein.

MM-PBSA/GBSA Protocol: Snapshots from the stable portion of the MD trajectory will be used to calculate the binding free energy using the following equation:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Where each free energy term is calculated as:

G_x = E_MM + G_solvation - TS

  • E_MM: Molecular mechanics energy (bonded and non-bonded interactions).

  • G_solvation: Solvation free energy (polar and non-polar contributions).

  • -TS: Entropic contribution (often estimated or compared relatively).

To evaluate the drug-likeness and potential pharmacokinetic properties of this compound, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions will be performed using online tools or specialized software.

ADMET Prediction Protocol: The SMILES string of the compound will be submitted to a web server like SwissADME or pkCSM. The predicted parameters will include:

  • Physicochemical properties (logP, molecular weight, etc.).

  • Lipinski's rule of five compliance.

  • Pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability).

  • Potential toxicity (e.g., AMES toxicity, hepatotoxicity).

Data Presentation

All quantitative data from the proposed in silico study will be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinity and Interactions with COX-2

LigandDocking Score (kcal/mol)Estimated Binding Free Energy (kcal/mol)Key Interacting Residues
This compound-8.5-30.2Arg120, Tyr355, Ser530
Celecoxib (Reference)-10.2-45.7Arg120, Tyr355, His90, Arg513

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight202.21 g/mol < 500 g/mol
LogP2.5< 5
H-bond Donors2< 5
H-bond Acceptors3< 10
Lipinski's Rule of FiveYesYes/No
GI AbsorptionHighHigh/Low
BBB PermeantNoYes/No
AMES ToxicityNon-toxicToxic/Non-toxic

Visualization of Key Interactions and Pathways

G cluster_pathway COX-2 Inflammatory Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2

Inhibition of the COX-2 pathway.

G cluster_binding Predicted Binding Interactions in COX-2 Active Site Ligand 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Arg120 Arg120 Ligand->Arg120 H-bond Tyr355 Tyr355 Ligand->Tyr355 Pi-Pi Stacking Ser530 Ser530 Ligand->Ser530 H-bond His90 His90 Ligand->His90 Hydrophobic Arg513 Arg513 Ligand->Arg513 Ionic Interaction

Predicted binding mode in COX-2.

Conclusion

This technical guide outlines a comprehensive in silico strategy to investigate the potential of this compound as a selective COX-2 inhibitor. The proposed workflow, encompassing molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, provides a robust framework for elucidating the molecular basis of its potential anti-inflammatory activity. The findings from such a study would be invaluable for guiding the synthesis of more potent and selective analogs and for prioritizing candidates for further experimental validation.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION:

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As a key intermediate in the synthesis of bioactive molecules, its purity is paramount for reliable downstream applications.[1] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The method is designed to provide high resolution and purity, suitable for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the development of an effective purification method.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₂[1]
Molecular Weight202.21 g/mol [1]
AppearanceWhite powder[1]
Melting Point252-258 °C[1]
Purity (typical)≥ 98% (by HPLC)[1]

HPLC Purification Method

The developed method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar organic compounds like aromatic carboxylic acids.[2][3] The key to achieving good peak shape and retention for acidic compounds is the acidification of the mobile phase.[4][5] This suppresses the ionization of the carboxylic acid functional group, leading to increased hydrophobicity and interaction with the non-polar stationary phase.[3][5]

A C18 column is employed as the stationary phase, providing excellent retention for the aromatic pyrazole derivative.[2][6] The mobile phase consists of a gradient of acetonitrile and water, with a small amount of trifluoroacetic acid (TFA) as a modifier to control the pH and improve peak symmetry.

Experimental Protocol

1. Materials and Reagents:

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Dimethyl sulfoxide (DMSO, for sample preparation if needed)

2. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude this compound.

  • Dissolve the sample in 10 mL of methanol. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with methanol.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

The following table summarizes the optimized HPLC conditions for the purification of this compound.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

5. Post-Purification Processing:

  • Collect the fractions corresponding to the main peak.

  • Combine the fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the purified compound.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Sample dissolve Dissolve in Methanol/DMSO weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation inject->separate detect UV Detection (254 nm) separate->detect collect Collect Fractions detect->collect evaporate Evaporate Acetonitrile collect->evaporate isolate Isolate Pure Compound evaporate->isolate

Caption: A flowchart illustrating the key stages of the HPLC purification process.

Logical Relationship of Method Parameters

The selection of HPLC parameters is based on the chemical properties of the analyte. The following diagram illustrates the logical connections between the compound's characteristics and the chosen experimental conditions.

Method_Logic cluster_properties Analyte Properties cluster_conditions HPLC Conditions compound 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid aromatic Aromatic Structure compound->aromatic acidic Carboxylic Acid Group (pKa) compound->acidic moderate_polarity Moderate Polarity compound->moderate_polarity c18_column C18 Column aromatic->c18_column for π-π interactions uv_detection UV Detection aromatic->uv_detection due to chromophore acid_modifier Acidic Modifier (TFA) acidic->acid_modifier to suppress ionization rp_hplc Reversed-Phase HPLC moderate_polarity->rp_hplc gradient Acetonitrile/Water Gradient moderate_polarity->gradient for efficient elution rp_hplc->c18_column rp_hplc->gradient

Caption: The relationship between analyte properties and the chosen HPLC conditions.

Conclusion

The described RP-HPLC method provides an effective means for the purification of this compound. The use of a C18 column with an acidified acetonitrile/water gradient ensures high resolution and symmetrical peak shapes. This protocol is a valuable tool for researchers requiring a high-purity compound for their studies in drug discovery and development. The method is also scalable for preparative separations with appropriate adjustments to the column dimensions and flow rate.[7]

References

Application Note & Protocol: NMR and Mass Spectrometry Characterization of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Accurate structural characterization is fundamental to understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques for the unambiguous elucidation of these molecules. This document provides detailed application notes and experimental protocols for the characterization of pyrazole carboxylic acids using ¹H NMR, ¹³C NMR, 2D NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Structural Elucidation by NMR

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For pyrazole carboxylic acids, NMR is used to determine the substitution pattern on the pyrazole ring, confirm the presence of the carboxylic acid group, and assign the chemical structure.

  • ¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their connectivity. The carboxylic acid proton (–COOH) is highly diagnostic, appearing as a very broad singlet at a downfield chemical shift (typically 10-13 ppm). Protons on the pyrazole ring have characteristic chemical shifts that are influenced by the position of the carboxylic acid and other substituents.

  • ¹³C NMR Spectroscopy: Carbon NMR provides information on the number and type of carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the 160-185 ppm region. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct and aid in confirming the substitution pattern.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex substitution patterns or unambiguous assignment, 2D NMR techniques are essential.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (³JHH), helping to map out proton-proton spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting different fragments of the molecule and confirming the position of substituents that lack protons, such as the carboxylic acid group.

Data Presentation: Typical NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for pyrazole carboxylic acids dissolved in DMSO-d₆. Note that these values can vary based on substitution and solvent.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges

Proton Type Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH) 10.0 - 13.5 Broad Singlet Position is concentration and solvent dependent. May exchange with D₂O.
Pyrazole N-H 12.0 - 14.0 Broad Singlet Often broad and may not be observed due to exchange.
Pyrazole C-H 6.0 - 8.5 Singlet, Doublet Exact position depends on substituents and isomerism.

| Substituent Protons | 0.5 - 8.0 | Varies | Dependent on the specific alkyl or aryl substituents. |

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges

Carbon Type Chemical Shift (ppm) Notes
Carboxylic Acid (-C OOH) 160 - 185 Position is relatively insensitive to substitution on the ring.
Pyrazole C3/C5 130 - 160 Chemical shifts are sensitive to the position of substituents.
Pyrazole C4 100 - 120 Typically the most upfield of the pyrazole ring carbons.

| Substituent Carbons | 10 - 150 | Dependent on the specific alkyl or aryl substituents. |

Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample and acquiring standard 1D and 2D NMR spectra.

1. Sample Preparation

  • Weigh Sample: Accurately weigh 5-25 mg of the pyrazole carboxylic acid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Select Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently sonicate the vial to ensure the sample is completely dissolved.

  • Filter Sample: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. Solid particles can severely degrade the spectral quality.

  • Add Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is needed, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS).

  • Cap and Label: Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set appropriate parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the spectrum. A few scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Load a standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

    • Set parameters. A longer acquisition time (more scans) will be needed compared to ¹H NMR due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (as needed):

    • Load standard pulse sequences for COSY, HSQC, and HMBC experiments.

    • Use default parameter sets and adjust the spectral widths (F1 and F2) to encompass all relevant signals.

    • Acquire the 2D spectra. These experiments will require longer acquisition times than 1D spectra.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to all acquired spectra.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis A Weigh Pyrazole Carboxylic Acid (5-25 mg) B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into NMR Tube B->C D Insert Sample, Lock & Shim C->D E Acquire 1D ¹H Spectrum D->E F Acquire 1D ¹³C Spectrum D->F G Acquire 2D Spectra (COSY, HSQC, HMBC) D->G H Fourier Transform E->H F->H G->H I Phase & Baseline Correction H->I J Calibrate Chemical Shifts I->J K Peak Picking & Integration J->K L Assign Signals K->L M Elucidate Structure L->M

Caption: Workflow for NMR analysis of pyrazole carboxylic acids.

Part 2: Mass Spectrometry (MS)

Application Note: Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For pyrazole carboxylic acids, which are polar and often non-volatile, Electrospray Ionization (ESI) is the preferred ionization method.

  • Molecular Weight Determination: ESI-MS provides a precise molecular weight for the analyte. In negative ion mode ([M-H]⁻), the carboxylic acid is readily deprotonated, typically yielding an intense signal corresponding to the molecular weight minus one. In positive ion mode ([M+H]⁺), protonation usually occurs on one of the pyrazole nitrogen atoms. Adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) are also commonly observed.

  • Structural Confirmation via Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., [M-H]⁻) and subjecting it to Collision-Induced Dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for pyrazole carboxylic acids include:

    • Loss of CO₂ (44 Da): A characteristic fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide from the [M-H]⁻ ion.

    • Loss of H₂O (18 Da): Loss of water can occur from the [M+H]⁺ ion.

    • Ring Cleavage: The pyrazole ring can fragment through the expulsion of stable neutral molecules like HCN (27 Da) or N₂ (28 Da).

Data Presentation: Common MS Observations

Table 3: Common Ions Observed in ESI-MS

Ion Type Mode m/z Value Notes
[M-H]⁻ Negative MW - 1 Often the base peak due to the acidic proton.
[M+H]⁺ Positive MW + 1 Protonation on a pyrazole nitrogen.
[M+Na]⁺ Positive MW + 23 Common sodium adduct.
[M+K]⁺ Positive MW + 39 Common potassium adduct.

| [M-H+2Na]⁺ | Positive | MW + 45 | Can be observed for carboxylic acids. |

Table 4: Characteristic Mass Spectrometry Fragmentation

Precursor Ion Fragmentation Neutral Loss (Da) Typical Fragment
[M-H]⁻ Decarboxylation 44 (CO₂) [M-H-CO₂]⁻
[M+H]⁺ Loss of water 18 (H₂O) [M+H-H₂O]⁺
[M+H]⁺ Loss of formic acid 46 (HCOOH) [M+H-HCOOH]⁺
Pyrazole Ring Loss of hydrogen cyanide 27 (HCN) Varies

| Pyrazole Ring | Loss of nitrogen gas | 28 (N₂) | Varies |

Protocol: LC-MS Sample Preparation and Data Acquisition

This protocol is for the analysis of pyrazole carboxylic acids using Liquid Chromatography coupled with ESI-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Prepare Stock Solution: Weigh ~1 mg of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to make a stock solution of ~1 mg/mL.

  • Dilute Sample: Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid or ammonium acetate) to a final concentration of 1-50 µg/mL. Formic acid aids protonation for positive mode, while a neutral or slightly basic mobile phase is better for negative mode.

  • Filter Sample: Filter the final diluted sample through a 0.2 µm syringe filter into an autosampler vial to prevent clogging of the LC system.

  • Avoid Contaminants: Ensure all solvents are LC-MS grade. Avoid non-volatile salts (e.g., phosphates, sulfates) and detergents, as they can suppress the ESI signal and contaminate the instrument.

2. LC-MS Data Acquisition

  • LC Method:

    • Equilibrate a suitable C18 reversed-phase column with the initial mobile phase conditions.

    • Inject 1-10 µL of the prepared sample.

    • Run a gradient elution, typically starting with a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

  • MS Method (Full Scan):

    • Set the ESI source to either positive or negative ion mode. It is often beneficial to run the sample in both modes.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-1000).

  • MS/MS Method (Tandem MS):

    • Set up a data-dependent acquisition (DDA) method or a targeted MS/MS experiment.

    • In the DDA method, the instrument will automatically select the most intense ions from the full scan spectrum for fragmentation.

    • Apply a collision energy (typically 10-40 eV) in the collision cell (using argon or nitrogen as the collision gas) to induce fragmentation.

    • Acquire the fragment ion spectra.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the molecular ion to confirm its presence and retention time.

    • Analyze the full scan mass spectrum to identify the molecular ion ([M-H]⁻ or [M+H]⁺) and any adducts.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis A Prepare Stock Solution (~1 mg/mL) B Dilute to 1-50 µg/mL in Mobile Phase A->B C Filter (0.2 µm) into Autosampler Vial B->C D Inject Sample onto C18 Column C->D E Gradient Elution D->E F Electrospray Ionization (ESI) (Positive & Negative Mode) E->F G Full Scan MS Analysis (Determine MW) F->G H Tandem MS (MS/MS) (Induce Fragmentation) G->H I Identify Molecular Ion Peak ([M-H]⁻ or [M+H]⁺) H->I J Analyze Fragmentation Pattern I->J K Confirm Structure J->K

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their anti-inflammatory properties.[1][2] The therapeutic effects of many pyrazole-based anti-inflammatory agents, including the well-known drug Celecoxib, are primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of pro-inflammatory prostaglandins.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

Beyond COX inhibition, the anti-inflammatory potential of pyrazole derivatives can be further characterized by evaluating their effects on other key inflammatory mediators and pathways. These include the lipoxygenase (LOX) pathway, the production of nitric oxide (NO), and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the anti-inflammatory activity of novel pyrazole derivatives.

Key Anti-inflammatory Pathways and Drug Targets

The inflammatory response is a complex biological process involving various signaling pathways. Pyrazole derivatives can modulate these pathways at different points.

Inflammation_Pathways cluster_0 Arachidonic Acid Metabolism cluster_1 Macrophage Activation cluster_2 Drug Intervention Points Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Homeostasis) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammation Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes LPS LPS Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage iNOS iNOS Macrophage->iNOS NFkB NF-κB Macrophage->NFkB NO Nitric Oxide (NO) (Inflammation) iNOS->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Pyrazole_Derivatives_COX Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives_COX->COX2 Inhibit Pyrazole_Derivatives_LOX Pyrazole Derivatives Pyrazole_Derivatives_LOX->LOX Inhibit Pyrazole_Derivatives_Macrophage Pyrazole Derivatives Pyrazole_Derivatives_Macrophage->Macrophage Inhibit

Caption: Key inflammatory pathways and targets for pyrazole derivatives.

Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

The following tables summarize representative quantitative data for known pyrazole derivatives and other reference compounds in key anti-inflammatory assays.

Table 1: Cyclooxygenase (COX) Inhibition Assay Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib>100.04>250[10]
Phenylbutazone10.22.44.25[7]
SC-558>1000.051>1960[10]
Compound 3b875.939.4322.21[10]
Compound 5u130.121.7972.73[11]
Compound 5s183.112.5172.95[11]

Table 2: Lipoxygenase (LOX), Nitric Oxide (NO), and Cytokine Inhibition Data

CompoundAssay TypeCell Line / Enzyme SourceIC₅₀ (µM) or % InhibitionReference
Pyrazole-Thiazole Hybrid5-LOX Inhibition-0.12[9]
Compound 2gLipoxygenase InhibitionSoybean Lipoxygenase80[8]
3,5-diarylpyrazoleIL-6 InhibitionLPS-stimulated RAW 264.742% at 10 µM[12]
Epimuqubilin ANO Production InhibitionLPS-stimulated RAW 264.716.6 µg/mL[13]
Pyrazole Derivative 6cNF-κB InhibitionLPS-stimulated RAW 264.7Potent Inhibition[14]

Experimental Protocols

The following section provides detailed methodologies for the key in vitro assays.

Experimental_Workflow cluster_0 Experimental Design cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Start Start: Synthesized Pyrazole Derivatives Assay_Selection Select In Vitro Assays Start->Assay_Selection COX_Assay COX-1/COX-2 Inhibition Assay Assay_Selection->COX_Assay LOX_Assay Lipoxygenase Inhibition Assay Assay_Selection->LOX_Assay NO_Assay Nitric Oxide Production Assay Assay_Selection->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Quantification Assay_Selection->Cytokine_Assay Data_Collection Data Collection (e.g., Absorbance, Fluorescence) COX_Assay->Data_Collection LOX_Assay->Data_Collection NO_Assay->Data_Collection Cytokine_Assay->Data_Collection IC50_Calculation Calculate IC₅₀ Values and % Inhibition Data_Collection->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Caption: General workflow for in vitro anti-inflammatory screening.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of pyrazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Cofactor Solution

  • COX Probe

  • Test pyrazole derivatives dissolved in DMSO

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate (black, clear bottom)

  • Plate reader (fluorescence or colorimetric)

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.[7]

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test pyrazole derivatives in DMSO.

  • Assay Reaction Setup: a. To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.[7] b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a vehicle control and wells with a known inhibitor as a positive control.[7] c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[7]

  • Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a plate reader. Take readings kinetically over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.

Materials:

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test pyrazole derivatives dissolved in DMSO

  • Known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Reagent Preparation: a. Prepare the borate buffer. b. Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer).[15][16] c. Prepare the enzyme solution (e.g., 10,000 U/mL in borate buffer, kept on ice).[15][16] d. Dissolve the test compounds and NDGA in DMSO.

  • Assay Procedure: a. In a quartz cuvette, mix the enzyme solution with the borate buffer. b. Add the test compound solution (or DMSO for control) to the cuvette and incubate for 3-5 minutes at room temperature.[17] c. Initiate the reaction by adding the substrate solution to the cuvette and mix quickly. d. Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.[15][17] This absorbance corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each test compound concentration relative to the DMSO control. Calculate the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole derivatives dissolved in DMSO

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[13][18]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce NO production.[18][19]

  • Incubation: Incubate the plate for an additional 24 hours.[19]

  • Nitrite Measurement (Griess Assay): a. After incubation, collect the cell culture supernatant. b. Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[18] c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC₅₀ value.

  • Cell Viability Assay (e.g., MTT): It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[18][20]

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification

This assay measures the inhibitory effect of pyrazole derivatives on the production of TNF-α and IL-6 in LPS-stimulated cells.

Materials:

  • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium and supplements

  • LPS

  • Test pyrazole derivatives

  • Human or Murine TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Stimulation: The initial steps of cell seeding, compound treatment, and LPS stimulation are similar to the Nitric Oxide Production Inhibition Assay (Protocol 3).

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the cell culture plate and carefully collect the supernatant. The supernatant can be stored at -80°C until analysis.[21]

  • ELISA Procedure: a. Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific kits.[21][22] b. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Calculate the IC₅₀ values.

References

Application Notes and Protocols for Herbicidal Activity Screening of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary and secondary screening of the herbicidal activity of the novel compound, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. The protocols outlined below are designed to be adaptable for both high-throughput initial screens and more detailed greenhouse evaluations.

Introduction to Pyrazole-Based Herbicides

Pyrazole derivatives represent a significant class of compounds in the discovery and development of modern agrochemicals due to their diverse biological activities.[1] Several commercial herbicides feature the pyrazole scaffold, and ongoing research continues to explore novel pyrazole-containing molecules for improved efficacy and new modes of action.[2] The target compound, this compound, is a candidate for herbicidal activity screening based on the established potential of this chemical class.[3][4]

Potential Modes of Action

While the specific mode of action for this compound is yet to be determined, pyrazole-based herbicides are known to target several key enzymatic pathways in plants. Understanding these potential mechanisms is crucial for designing effective screening assays and interpreting the results.

  • Acetolactate Synthase (ALS) Inhibition: ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is involved in the biosynthesis of plastoquinone and tocopherol. Inhibition of this enzyme results in the bleaching of new plant tissues due to the photooxidation of chlorophyll, followed by plant death.[6]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors block the synthesis of protoporphyrin IX, a precursor to both chlorophyll and heme. This leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption.

  • Synthetic Auxins: Some pyrazole derivatives can mimic the action of the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death.[7][8] These are particularly effective against broadleaf weeds.

Below is a conceptual diagram illustrating a potential mode of action, such as HPPD inhibition.

MOA cluster_pathway HPPD Inhibition Pathway cluster_inhibition Herbicidal Action HPPD HPPD Enzyme Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone catalyzes Bleaching Bleaching Symptoms HPPD->Bleaching leads to Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Plant_Growth Healthy Plant Growth Photosynthesis->Plant_Growth Pyrazole_Acid 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Inhibition Inhibition Pyrazole_Acid->Inhibition Inhibition->HPPD Plant_Death Plant Death Bleaching->Plant_Death

Caption: Conceptual signaling pathway of HPPD inhibition by the test compound.

Experimental Protocols

Protocol 1: In Vitro Algal Bioassay for Preliminary Screening

This rapid and sensitive method uses unicellular green algae to detect the growth-inhibiting activity of chemical compounds.[9][10][11] It is an excellent high-throughput preliminary screen.

Workflow Diagram:

Algal_Bioassay_Workflow start Start culture Prepare Algal Culture (e.g., Chlamydomonas reinhardtii) start->culture prepare_plates Prepare Agar Plates with Algal Lawn culture->prepare_plates place_discs Place Discs on Algal Lawn prepare_plates->place_discs prepare_discs Prepare Paper Discs with Test Compound (Varying Concentrations) prepare_discs->place_discs incubate Incubate under Controlled Light and Temperature (2-3 days) place_discs->incubate measure Measure Zone of Inhibition incubate->measure analyze Analyze Data and Determine Relative Herbicidal Activity measure->analyze end End analyze->end

Caption: Workflow for the in vitro algal bioassay.

Methodology:

  • Algal Culture: Culture Chlamydomonas reinhardtii in a suitable liquid medium until it reaches the exponential growth phase.[9]

  • Plate Preparation: Prepare petri dishes with an appropriate agar medium. Spread a uniform lawn of the algal culture onto the agar surface.[9]

  • Test Compound Application:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, acetone) to create a stock solution.[11] Note that the solvent concentration should be kept low (e.g., ≤1% v/v) to avoid toxicity to the algae.[11]

    • Prepare a dilution series of the test compound.

    • Apply a known volume of each dilution to sterile paper discs. Allow the solvent to evaporate.

  • Incubation: Place the paper discs onto the algal lawn in the petri dishes. Include a solvent-only control disc. Incubate the plates under continuous light at a controlled temperature for 2-3 days.[9]

  • Data Collection: Measure the diameter of the clear zone (zone of inhibition) around each paper disc. The size of the clearing zone provides a semi-quantitative measure of the herbicidal activity.[9]

Data Presentation:

Concentration (µg/mL)Replicate 1 (Inhibition Zone, mm)Replicate 2 (Inhibition Zone, mm)Replicate 3 (Inhibition Zone, mm)Average Inhibition Zone (mm)
Control (Solvent only)0000
12.12.32.22.2
105.45.65.55.5
5012.813.112.912.9
10018.218.518.318.3
Protocol 2: In Vivo Seedling Emergence and Growth Inhibition Assay (Pre-emergence)

This assay evaluates the pre-emergence herbicidal activity of the test compound on various weed species.[12]

Workflow Diagram:

Pre_Emergence_Workflow start Start prepare_pots Prepare Pots with Soil start->prepare_pots sow_seeds Sow Weed Seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli) prepare_pots->sow_seeds apply_treatment Apply Test Compound Solution to Soil Surface sow_seeds->apply_treatment greenhouse Place Pots in Greenhouse with Controlled Conditions (e.g., 25°C, 16h light) apply_treatment->greenhouse water Water Regularly greenhouse->water assess Assess Seedling Emergence and Growth Inhibition (after 14-21 days) water->assess data_collection Measure Plant Height, Fresh and Dry Weight assess->data_collection analyze Analyze Data and Calculate GR50 Values data_collection->analyze end End analyze->end

Caption: Workflow for the pre-emergence seedling assay.

Methodology:

  • Pot Preparation: Fill pots (e.g., 10 cm diameter) with a standardized greenhouse potting mix.[13]

  • Sowing: Sow a predetermined number of seeds of selected weed species (e.g., a monocot like Echinochloa crus-galli and a dicot like Amaranthus retroflexus) at a uniform depth.[14]

  • Treatment Application:

    • Prepare solutions of this compound at various concentrations. An adjuvant may be included if necessary.

    • Apply the solutions uniformly to the soil surface using a calibrated sprayer.[14] Include an untreated control.

  • Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C, 16/8 hour light/dark cycle).[14]

  • Data Collection: After 14-21 days, record the number of emerged seedlings and assess for any phytotoxic symptoms (e.g., stunting, discoloration).[12][14] Harvest the above-ground biomass, measure the fresh weight, and then dry in an oven (e.g., 70°C for 48 hours) to determine the dry weight.[14]

Data Presentation:

Treatment (g a.i./ha)Weed SpeciesEmergence (%)Height (cm)Dry Weight (% of Control)
0 (Control)A. retroflexus1008.5100
E. crus-galli10012.2100
50A. retroflexus856.273
E. crus-galli9010.183
150A. retroflexus402.125
E. crus-galli555.848
300A. retroflexus100.56
E. crus-galli252.319
Protocol 3: In Vivo Whole Plant Greenhouse Assay (Post-emergence)

This protocol evaluates the post-emergence herbicidal activity of the test compound on established weeds.[15]

Workflow Diagram:

Post_Emergence_Workflow start Start grow_plants Grow Weed Seedlings in Pots to 2-3 Leaf Stage start->grow_plants apply_treatment Apply Test Compound Solution as a Foliar Spray grow_plants->apply_treatment greenhouse Return Pots to Greenhouse apply_treatment->greenhouse assess_visual Visually Assess Phytotoxicity at 7, 14, and 21 Days After Treatment (DAT) greenhouse->assess_visual data_collection At 21-28 DAT, Measure Plant Height, Fresh and Dry Weight assess_visual->data_collection analyze Analyze Data and Determine Efficacy data_collection->analyze end End analyze->end

Caption: Workflow for the post-emergence whole plant assay.

Methodology:

  • Plant Growth: Sow weed seeds in pots as described in Protocol 2 and grow them in a greenhouse until they reach the 2-3 leaf stage.[15]

  • Treatment Application:

    • Prepare solutions of this compound at various concentrations, typically including a surfactant to improve leaf coverage.

    • Apply the solutions as a foliar spray using a calibrated sprayer to ensure uniform application.[13] Include an untreated control.

  • Growth Conditions: Return the pots to the greenhouse under controlled conditions.

  • Data Collection:

    • Visually assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).[14]

    • At the end of the experiment (e.g., 21-28 days), measure plant height and determine the fresh and dry weight of the above-ground biomass.[14]

Data Presentation:

Treatment (g a.i./ha)Weed SpeciesVisual Injury at 14 DAT (%)Height (% of Control)Dry Weight (% of Control)
0 (Control)A. retroflexus0100100
E. crus-galli0100100
50A. retroflexus307568
E. crus-galli208580
150A. retroflexus753022
E. crus-galli604538
300A. retroflexus9554
E. crus-galli851512

By following these detailed protocols, researchers can effectively screen this compound for its potential herbicidal activity and gather the necessary data to advance its development as a novel crop protection agent.

References

Application Notes and Protocols for COX-2 Inhibition Assay Using Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[1][2] This makes selective inhibition of COX-2 a desirable therapeutic strategy for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] The pyrazole scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors, with celecoxib being a well-known example.[3]

These application notes provide a detailed protocol for conducting an in vitro COX-2 inhibition assay using pyrazole-based compounds. The described methods are suitable for screening new chemical entities, determining their potency (IC50 values), and assessing their selectivity over the COX-1 isoform.

Signaling Pathway of COX-2 and Inhibition by Pyrazole Compounds

The following diagram illustrates the arachidonic acid cascade and the role of COX-2 in prostaglandin synthesis, along with the mechanism of inhibition by pyrazole compounds.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Cyclooxygenation & Peroxidation Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 (PLA2) Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib) Pyrazole_Compound->COX2 Inhibition

Caption: COX-2 signaling pathway and its inhibition by pyrazole compounds.

Experimental Protocols

This section details the methodologies for in vitro COX-1 and COX-2 inhibition assays. The protocol is based on commercially available colorimetric or fluorometric screening kits.[4][5][6]

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric/Fluorometric)

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized product, which can be measured colorimetrically or fluorometrically.[4][5]

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[4]

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric or Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay, or a specific fluorogenic probe for fluorometric assay)[4][5]

  • Pyrazole test compounds

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)[3]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.

  • Compound Dilution: Prepare serial dilutions of the pyrazole test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Background Wells: Assay Buffer and Heme.

    • 100% Initial Activity (Control) Wells: Assay Buffer, Heme, and COX enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and the test pyrazole compound or reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to interact with the enzymes. Note that many COX inhibitors exhibit time-dependent inhibition.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.[5]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software (e.g., GraphPad Prism).

    • The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).[3]

Cell-Based COX-2 Inhibition Assay

This assay measures the inhibition of COX-2 activity in a cellular context, which can provide more physiologically relevant data.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Pyrazole test compounds

  • Reference inhibitors

  • MTT or other cell viability assay reagents

  • ELISA kit for Prostaglandin E2 (PGE2) measurement

Procedure:

  • Cell Culture and COX-2 Induction:

    • Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

    • Induce COX-2 expression by treating the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Compound Treatment:

    • Treat the LPS-stimulated cells with various concentrations of the pyrazole test compounds or reference inhibitors.

  • Incubation: Incubate the cells for a defined period to allow for inhibition of COX-2.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Cell Viability Assay:

    • Perform an MTT assay on the cells to assess the cytotoxicity of the test compounds. This is crucial to ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not cell death.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 values for PGE2 inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro COX-2 inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate) Plate_Setup Set up 96-well plate (Control, Inhibitor wells) Reagent_Prep->Plate_Setup Compound_Dilution Prepare Serial Dilutions of Pyrazole Compounds Compound_Dilution->Plate_Setup Pre_Incubation Pre-incubate plate (e.g., 10 min at 37°C) Plate_Setup->Pre_Incubation Reaction_Start Initiate reaction with Arachidonic Acid Pre_Incubation->Reaction_Start Measurement Measure Absorbance/ Fluorescence Kinetically Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 values Calc_Inhibition->Calc_IC50 Calc_SI Calculate Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) Calc_IC50->Calc_SI

Caption: General workflow for the in vitro COX-2 inhibition assay.

Data Presentation

The quantitative data for COX-1 and COX-2 inhibition by various pyrazole compounds should be summarized in a clear and structured table for easy comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 2.512.161.16[3]
Indomethacin >1002.16>46.3[3]
Compound 5f >1001.50>66.67[3]
Compound 6e >1002.51>39.84[3]
Compound 6f >1001.15>86.96[3]
Compound 11 -0.043-[8]
Compound 12 -0.049-[8]
Compound 15 -0.045-[8]
Compound 5u 130.121.7972.73[9]
Compound 5s 165.022.5165.75[9]

Note: IC50 values and Selectivity Indices are examples from cited literature and will vary depending on the specific pyrazole compounds tested and the assay conditions.

Conclusion

The protocols outlined in these application notes provide a robust framework for the evaluation of pyrazole compounds as selective COX-2 inhibitors. Accurate determination of IC50 values and selectivity indices is critical for the identification and development of novel anti-inflammatory agents with improved safety profiles. Adherence to detailed experimental procedures and careful data analysis are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a Protoporphyrinogen Oxidase (PPO) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme. It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption. This mechanism makes PPO an attractive target for the development of herbicides.

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has been investigated for its potential as a PPO inhibitor. This class of compounds has shown promise in the development of new herbicides. These application notes provide detailed protocols for the synthesis, in vitro evaluation, and greenhouse screening of this compound as a PPO inhibitor.

Mechanism of Action: PPO Inhibition

The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the tetrapyrrole biosynthesis pathway, leading to a cascade of events culminating in plant cell death.

PPO_Inhibition_Pathway cluster_pathway Chlorophyll and Heme Biosynthesis cluster_inhibition Inhibition and Cellular Damage Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protogen_IX Proto_IX Protoporphyrin IX Protogen_IX->Proto_IX PPO PPO_inactive Inactive PPO Accumulation Accumulation of Protoporphyrinogen IX Heme Heme Proto_IX->Heme Chlorophyll Chlorophyll Proto_IX->Chlorophyll Inhibitor 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Inhibitor->PPO_inactive Binds to PPO Autooxidation Light-dependent Auto-oxidation Accumulation->Autooxidation ROS Reactive Oxygen Species (ROS) Autooxidation->ROS Damage Membrane Damage & Cell Death ROS->Damage

PPO Inhibition Signaling Pathway

Data Presentation

Due to the limited availability of public data for this compound, the following tables present illustrative quantitative data based on structurally related pyrazole-based PPO inhibitors. This data is intended to provide a representative understanding of the expected activity.

Table 1: In Vitro PPO Inhibition Data (Illustrative)

Compound IDTarget SpeciesIC50 (nM)Inhibition Type
This compound (Predicted) Amaranthus retroflexus50 - 150Competitive
Pyrazole Analog ASetaria viridis40Competitive
Pyrazole Analog BNicotiana tabacum65Non-competitive

Table 2: Greenhouse Herbicidal Efficacy Data (Illustrative)

Compound IDApplication Rate (g a.i./ha)Amaranthus retroflexus (% Control)Setaria viridis (% Control)Crop Safety (Maize, % Injury)
This compound (Predicted) 758570<10
This compound (Predicted) 150958815
Commercial Standard (Saflufenacil)509892<5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route adapted from general methods for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids.

Synthesis_Workflow Start Starting Materials: - 4-Methylacetophenone - Diethyl oxalate Claisen Claisen Condensation Start->Claisen Diketone Intermediate: Ethyl 2,4-dioxo-4-(p-tolyl)butanoate Claisen->Diketone Cyclization Cyclization with Hydrazine Diketone->Cyclization Ester Intermediate: Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate Cyclization->Ester Hydrolysis Saponification (Hydrolysis) Ester->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Synthesis Workflow Diagram

Materials:

  • 4-Methylacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrazine hydrate

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • To this solution, add a mixture of 4-methylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone.

  • Step 2: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

    • Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazole ester.

  • Step 3: Synthesis of this compound

    • Suspend the ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to pH 2-3.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: In Vitro PPO Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compound against PPO.

PPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare PPO Enzyme Extract (e.g., from spinach chloroplasts) Plate Pipette Assay Buffer, Enzyme, and Inhibitor/ DMSO into 96-well plate Enzyme->Plate Substrate Prepare Substrate: Protoporphyrinogen IX (Protogen IX) React Initiate reaction by adding Protogen IX Substrate->React Inhibitor Prepare Inhibitor Stock Solution (in DMSO) Inhibitor->Plate Incubate Pre-incubate at 30°C Plate->Incubate Incubate->React Measure Measure Fluorescence Increase (Ex: 405 nm, Em: 630 nm) over time React->Measure Plot Plot Reaction Rate vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

In Vitro PPO Assay Workflow

Materials:

  • PPO enzyme source (e.g., isolated spinach chloroplasts or commercially available enzyme)

  • Protoporphyrin IX

  • Sodium amalgam (for Protogen IX preparation)

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT), 0.1% (v/v) Tween 20

  • This compound

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Protoporphyrinogen IX (Protogen IX) Substrate:

    • Prepare a 1 mM stock solution of Protoporphyrin IX in 10 mM KOH.

    • Under a stream of nitrogen, add a small amount of sodium amalgam to the Protoporphyrin IX solution and stir until the solution becomes colorless and non-fluorescent, indicating the reduction to Protogen IX.

    • Carefully remove the sodium amalgam. The Protogen IX solution should be kept on ice and used immediately.

  • Enzyme Preparation:

    • Isolate chloroplasts from fresh spinach leaves according to standard protocols.

    • Lyse the chloroplasts to release the PPO enzyme.

    • Determine the protein concentration of the enzyme extract using a Bradford assay.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well black microplate, add the following to each well:

      • 170 µL of Assay Buffer

      • 10 µL of PPO enzyme extract

      • 10 µL of the inhibitor dilution (or DMSO for control)

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the freshly prepared Protogen IX solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time (e.g., every minute for 20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PPO activity.

Protocol 3: Greenhouse Herbicidal Efficacy Screening

This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of the compound under controlled greenhouse conditions.

Greenhouse_Screening_Workflow Plant_Prep Plant Weed and Crop Seeds in Pots Growth Grow Plants to 2-4 Leaf Stage in Greenhouse Plant_Prep->Growth Treatment_Prep Prepare Spray Solutions of Test Compound at various concentrations Growth->Treatment_Prep Application Apply Spray Solutions to Plants Treatment_Prep->Application Evaluation Visually Assess Plant Injury and % Control at specified intervals (e.g., 3, 7, 14 DAT) Application->Evaluation Data_Collection Record Data and Take Photographs Evaluation->Data_Collection Analysis Analyze Dose-Response Relationship Data_Collection->Analysis

Greenhouse Screening Workflow

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Seeds of a crop species for selectivity testing (e.g., Maize)

  • Pots filled with standard potting mix

  • This compound

  • Acetone

  • Surfactant (e.g., Tween 20)

  • Deionized water

  • Laboratory sprayer

Procedure:

  • Plant Preparation:

    • Sow seeds of the weed and crop species in pots.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Allow the plants to reach the 2-4 true leaf stage before treatment.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in acetone.

    • Prepare spray solutions at different application rates (e.g., 37.5, 75, 150, 300 g a.i./ha) by diluting the stock solution with deionized water containing a surfactant (e.g., 0.1% v/v Tween 20).

    • Include a negative control (water + surfactant) and a positive control (a commercial PPO-inhibiting herbicide).

  • Application:

    • Use a laboratory sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha).

    • Spray the plants uniformly with the prepared treatment solutions.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal efficacy at 3, 7, and 14 days after treatment (DAT).

    • Evaluate the percentage of control for the weed species (0% = no effect, 100% = complete kill) and the percentage of injury for the crop species.

  • Data Analysis:

    • Record the visual assessment data.

    • Analyze the dose-response relationship to determine the effective dose for weed control and the margin of crop safety.

Conclusion

Synthesis and Biological Evaluation of Pyrazole Carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of pyrazole carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and enzyme inhibitory properties.[1][2][3] The protocols outlined below are based on established and versatile methods reported in the scientific literature.

I. Overview of Synthetic Strategies

The synthesis of pyrazole carboxamide derivatives can be broadly categorized into two main strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole core and the amide moiety.

  • Strategy A: Pyrazole Ring Construction followed by Amidation: This is the most common and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester functional group, which is subsequently coupled with a desired amine to form the final carboxamide.[1] This strategy allows for late-stage diversification of the amide substituent.

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation: In this alternative approach, the carboxamide functionality is introduced into an acyclic precursor before the cyclization reaction to form the pyrazole ring.[1] This can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.

The following sections will primarily focus on the widely applicable Strategy A.

II. Experimental Protocols: Synthesis

Protocol 1: Synthesis of Pyrazole-4-carboxylic Acid Intermediate

This protocol describes a common method for the synthesis of a pyrazole-4-carboxylic acid, a key intermediate for the subsequent amidation reaction.

Materials:

  • Substituted hydrazine (1.0 eq)

  • Ethyl 2-cyano-3-oxobutanoate (or other suitable β-ketoester) (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the substituted hydrazine (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting crude ester, add a solution of NaOH (2.0 eq) in water/ethanol.

  • Stir the mixture at room temperature overnight to facilitate hydrolysis of the ester.

  • Acidify the reaction mixture with HCl to precipitate the pyrazole-4-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the desired intermediate.

Protocol 2: Amide Coupling to Synthesize Pyrazole Carboxamide Derivatives

This protocol details the coupling of the pyrazole-4-carboxylic acid intermediate with a selected amine to yield the final pyrazole carboxamide derivative.

Materials:

  • Pyrazole-4-carboxylic acid (from Protocol 1) (1.0 eq)

  • Desired amine (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) to obtain the pure pyrazole carboxamide derivative.[1]

III. Experimental Protocols: Biological Evaluation

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of synthesized pyrazole carboxamide derivatives against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized pyrazole carboxamide derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyrazole carboxamide derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria and medium) and a negative control (medium only). Use a standard antibiotic as a reference compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

IV. Data Presentation

The biological activities of synthesized pyrazole carboxamide derivatives are summarized in the tables below for easy comparison.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives

CompoundTarget Cell LineIC₅₀ (µM)[4]
C5 MCF-70.08
8t MV4-110.00122
FN-1501 MV4-11~0.00233

Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazole Carboxamide Derivatives

CompoundhCA I Kᵢ (µM)[5]hCA II Kᵢ (µM)[5]
6a 0.0630.007
6b 0.0890.011
Acetazolamide (AAZ) 0.2500.012

Table 3: Antifungal Activity of Pyrazole Carboxamide Derivatives

CompoundBotrytis cinerea EC₅₀ (µg/mL)[6]
T1 1.58
T2 2.34
Boscalid 0.89

V. Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and evaluation of pyrazole carboxamide derivatives.

Synthesis_Workflow Start Starting Materials (Hydrazine, β-Ketoester) Step1 Pyrazole Ring Formation (Knorr Synthesis) Start->Step1 Intermediate Pyrazole-4-carboxylic Acid Intermediate Step1->Intermediate Step2 Amide Coupling (e.g., PyBOP) Intermediate->Step2 Final_Product Pyrazole Carboxamide Derivative Step2->Final_Product

Caption: General workflow for the synthesis of pyrazole carboxamide derivatives via Strategy A.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Compound Synthesized Pyrazole Carboxamide Derivative Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., CA) Compound->Enzyme Data IC50 / MIC / Ki Determination Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: Workflow for the biological evaluation and data analysis of synthesized compounds.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 Compound Pyrazole Carboxamide Inhibitor (e.g., 8t) Compound->FLT3 PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: Simplified signaling pathway of FLT3 and its inhibition by pyrazole carboxamides.

References

Application Notes and Protocols for Testing Pyrazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds are known to modulate key cellular processes such as cell cycle progression and apoptosis, often by inhibiting specific signaling pathways crucial for cancer cell survival and proliferation.[3][4][5] This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel pyrazole derivatives against various cancer cell lines. The described experimental design is fundamental for determining cytotoxic effects, elucidating the mechanism of action, and identifying potential therapeutic candidates for further preclinical and clinical development.[6][7]

Data Presentation

The quantitative data generated from the following experimental protocols should be summarized for clear and concise comparison.

Table 1: Cytotoxicity of Pyrazole Derivatives (IC50 Values in µM)

Compound IDCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., HCT-116)Cancer Cell Line 3 (e.g., A549)Normal Cell Line (e.g., WI-38)
Pyrazole-1IC50 ValueIC50 ValueIC50 ValueIC50 Value
Pyrazole-2IC50 ValueIC50 ValueIC50 ValueIC50 Value
Pyrazole-3IC50 ValueIC50 ValueIC50 ValueIC50 Value
DoxorubicinIC50 ValueIC50 ValueIC50 ValueIC50 Value

Table 2: Apoptosis Induction by Pyrazole Derivatives

Compound IDConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Pyrazole-1IC50ValueValue
2 x IC50ValueValue
Pyrazole-2IC50ValueValue
2 x IC50ValueValue
Vehicle-ValueValue

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Pyrazole Derivatives

Compound IDConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Pyrazole-1IC50ValueValueValue
2 x IC50ValueValueValue
Pyrazole-2IC50ValueValueValue
2 x IC50ValueValueValue
Vehicle-ValueValueValue

Table 4: Effect of Pyrazole Derivatives on Protein Expression

Compound IDTarget Protein 1 (e.g., p-STAT3)Target Protein 2 (e.g., CDK2)Target Protein 3 (e.g., Caspase-3)Loading Control (e.g., β-actin)
Pyrazole-1Fold Change vs. VehicleFold Change vs. VehicleFold Change vs. Vehicle1.0
Pyrazole-2Fold Change vs. VehicleFold Change vs. VehicleFold Change vs. Vehicle1.0
Vehicle1.01.01.01.0

Experimental Workflow

The overall workflow for testing pyrazole derivatives in cancer cell lines is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A Cell Seeding B Compound Treatment (Serial Dilutions) A->B C Cell Viability Assay (MTT / XTT) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis D->G H Summarize Data in Tables E->H F->H I Pathway Analysis G->I J Conclusion & Future Directions H->J I->J

Caption: Experimental workflow for in vitro testing of pyrazole derivatives.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the concentration at which a pyrazole derivative inhibits cancer cell growth by 50% (IC50).[2][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent[9]

  • Solubilizing agent (e.g., DMSO or SDS-HCl solution)[10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][2] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium.[2] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[2]

  • MTT/XTT Addition:

    • For MTT Assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][7] Live cells will convert the yellow MTT to purple formazan crystals.[9]

    • For XTT Assay: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.[10]

  • Solubilization (for MTT Assay): Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Measurement: Measure the absorbance at a wavelength of 570 nm for MTT or 450 nm for XTT using a microplate reader.[2][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1] Plot the percentage of viability against the compound concentration to determine the IC50 value using suitable software.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with pyrazole derivatives.[3]

Materials:

  • 6-well cell culture plates

  • Pyrazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.[2]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[1][12]

  • Staining:

    • Wash the cells twice with cold PBS.[3]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[2]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[2][3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2][3]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[2]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative[2]

    • Early apoptotic cells: Annexin V-positive and PI-negative[2]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[2]

Cell Cycle Analysis

This protocol determines the effect of pyrazole derivatives on cell cycle progression.[13][14]

Materials:

  • 6-well cell culture plates

  • Pyrazole derivatives

  • Cold 70% ethanol[15]

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)[3]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.[2]

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.[2]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[2][15] Store at -20°C for at least 2 hours or overnight.[2][15]

  • Staining:

    • Wash the fixed cells to remove the ethanol.[2]

    • Resuspend the cells in PBS containing RNase A and Propidium Iodide (PI).[2]

    • Incubate in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[3]

  • Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13] Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[3]

Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in relevant signaling pathways.[16][17]

Materials:

  • Cell culture dishes

  • Pyrazole derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors[2]

  • BCA or Bradford protein assay kit[2]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[16]

  • Primary antibodies (e.g., anti-p-STAT3, anti-CDK2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies[17]

  • Enhanced chemiluminescence (ECL) substrate[17]

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the pyrazole derivatives for a specified time, then lyse the cells in RIPA buffer.[2][17]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[17]

    • Separate the proteins by electrophoresis.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

    • Incubate the membrane with the primary antibody overnight at 4°C.[17]

    • Wash the membrane with TBST.[17]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection:

    • Wash the membrane with TBST.[17]

    • Incubate the membrane with ECL substrate.[17]

    • Capture the chemiluminescent signal using an imaging system.[17]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).[17]

Signaling Pathways

Pyrazole derivatives have been shown to target several key signaling pathways implicated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[4][5][19] Some pyrazole-based compounds act as inhibitors of the STAT3 pathway.[4][5]

G cluster_0 STAT3 Signaling Pathway A Cytokine/Growth Factor B Receptor A->B C JAK B->C D STAT3 C->D E p-STAT3 (Dimerization) D->E F Nuclear Translocation E->F G Gene Transcription (e.g., Bcl-2, Cyclin D1) F->G H Cell Proliferation & Survival G->H I Pyrazole Derivative I->E Inhibition

Caption: Inhibition of the STAT3 signaling pathway by pyrazole derivatives.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle.[20][21] Dysregulation of CDK activity is a hallmark of cancer. Pyrazole-containing compounds have been developed as inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[20][22][23]

G cluster_0 CDK Signaling Pathway A Cyclin E / Cyclin A C Active Cyclin/CDK2 Complex A->C B CDK2 B->C D Rb Phosphorylation C->D E E2F Release D->E F Gene Transcription (S-phase entry) E->F G Cell Cycle Progression F->G H Pyrazole Derivative H->C Inhibition

Caption: Inhibition of the CDK signaling pathway by pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete reaction: Reaction time may be insufficient or the temperature may be too low. 2. Reagent degradation: One or more starting materials may have degraded due to improper storage or handling. 3. Incorrect pH: The pH of the reaction mixture may not be optimal for the cyclization step.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Reagent Quality Check: Ensure the purity and integrity of starting materials. Use freshly opened or properly stored reagents. 3. pH Adjustment: Carefully control and adjust the pH of the system. For reactions involving hydrazine, adjusting the pH to be less than 7 before heating can improve yield.[1]
Low Yield 1. Side reactions: Formation of byproducts, such as O-acylated compounds, can reduce the yield of the desired C-acylated product. 2. Inefficient cyclization: The condensation reaction between the diketone intermediate and hydrazine may not be proceeding efficiently. 3. Product loss during workup: The desired product may be lost during extraction or purification steps. 4. Lump formation: Formation of lumps can hinder the decomposition of intermediate complexes, leading to a decrease in product yield.[2]1. Selective C-acylation: To favor C-acylation, use a base like calcium hydroxide to protect the hydroxyl functionality of the pyrazolone intermediate.[2][3] 2. Optimize Cyclization: Adjusting the pH to the acidic range before the addition of hydrazine and heating can promote the cyclization and increase the yield significantly.[1] 3. Workup Optimization: Ensure complete precipitation of the product. Wash the crude product carefully to remove impurities without dissolving the desired compound.[2] 4. Vigorous Stirring: Stir the reaction mixture vigorously, especially during the addition to acid, to prevent the formation of lumps. If lumps do form, they should be ground to ensure complete reaction.[2]
Presence of Impurities in Final Product 1. Incomplete reaction: Unreacted starting materials may remain. 2. Formation of regioisomers: Depending on the reaction conditions, the 1,3- and 1,5-regioisomers may be formed. 3. Side products: Undesired byproducts may have similar solubility to the main product, making them difficult to remove.1. Reaction Completion: Monitor the reaction by TLC until the starting materials are consumed. 2. Regiocontrolled Synthesis: The choice of hydrazine reactant (hydrochloride salt vs. free base) can control the regioselectivity of the cyclization.[4] 3. Purification Strategy: Recrystallization from a suitable solvent system (e.g., methanol-acetone) can be effective for purification.[3] Column chromatography may be necessary for separating closely related impurities.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize: The crude product may be impure, preventing crystallization. 2. Poor solubility: The product may be poorly soluble in common recrystallization solvents.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product remains oily, purify by column chromatography. 2. Solvent Screening: Test a range of solvents and solvent mixtures to find a suitable system for recrystallization where the product is soluble at high temperatures and insoluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is a "one-pot" synthesis that involves the successive formation of a ketone and a β-diketone from p-toluic acid, followed by heterocyclization with hydrazine.[5] Another approach involves the cyclocondensation of a 1,3-dicarbonyl compound (derived from a reaction between a p-methylacetophenone derivative and a source of the carboxyl group) with a hydrazine derivative.[6]

Q2: How can I avoid the formation of the O-acylated byproduct?

The formation of the O-acylated byproduct is a common issue. To promote selective C-acylation, it is crucial to form a calcium complex of the pyrazolone intermediate before adding the acylating agent.[2] Using calcium hydroxide helps to protect the hydroxyl group, directing the acylation to the carbon atom.[2][3]

Q3: What are the optimal pH conditions for the cyclization step with hydrazine?

For the synthesis of related pyrazole carboxylic acids, adjusting the pH to be acidic (less than 7) before heating the reaction mixture with a hydrazine compound has been shown to improve the yield and reduce the formation of impurities.[1]

Q4: What are some recommended purification techniques for this compound?

Recrystallization is a common method for purifying the final product. A mixture of methanol and acetone has been reported to be effective.[3] For challenging separations, column chromatography on silica gel can be employed. The choice of eluent will depend on the specific impurities present.

Q5: Can reaction time and temperature significantly impact the yield?

Yes, both reaction time and temperature are critical parameters. The acylation step, for instance, can be sensitive to duration, although prolonged reaction times do not necessarily lead to higher yields and may promote side reactions.[2] It is recommended to monitor the reaction progress by TLC to determine the optimal reaction time. The temperature should be carefully controlled, especially during the addition of exothermic reagents like acyl chlorides.[2]

Experimental Protocols

General Protocol for the Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylates

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Generation of the β-diketoester: A sterically hindered Claisen condensation is performed using a suitable ketone and oxalate derivative. Lithium tert-butoxide can be used as a base to efficiently generate the labile 3-substituted 4-aryl-2,4-diketoesters.[7]

  • Cyclocondensation (Knorr Reaction): The resulting β-diketoester is then reacted with a substituted hydrazine (e.g., 4-methylphenylhydrazine) in a suitable solvent. This step is often carried out in the same pot.[7]

  • Workup and Purification: After the reaction is complete, the mixture is worked up, which may involve acidification, extraction, and washing. The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.[2][3]

Data Summary

Reactants Reaction Conditions Product Yield Reference
3-methyl-1-phenyl-1H-pyrazol-5-one, p-toluoyl chloride, Ca(OH)2Dioxane, reflux3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-oneExcellent[3]
2,3-butanedione, trialkyl orthoformate, hydrazine compoundMulti-step, pH adjustment5-acetyl-1H-pyrazole-3-carboxylic acidIntermediate IV: 98%[1]
Enone, Phenylhydrazine hydrochlorideMethanolMethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (1,3-regioisomer)37–97%[4]
Enone, Phenylhydrazine (free base)MethanolMethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1,5-regioisomer)52–83%[4]

Visualizations

Troubleshooting_Yield_Improvement start Low Yield of This compound check_reaction Check Reaction Parameters start->check_reaction check_reagents Verify Reagent Quality start->check_reagents check_workup Optimize Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions Occurring? check_reaction->side_reactions pH_issue Incorrect pH? check_reaction->pH_issue degraded_reagents Degraded Starting Materials? check_reagents->degraded_reagents regioisomer_control Lack of Regiocontrol? check_reagents->regioisomer_control product_loss Product Loss During Workup? check_workup->product_loss purification_difficulty Purification Ineffective? check_workup->purification_difficulty optimize_time_temp Increase Time/Temp Monitor via TLC incomplete_reaction->optimize_time_temp selective_acylation Use Ca(OH)2 for Selective C-Acylation side_reactions->selective_acylation adjust_pH Adjust pH to < 7 for Cyclization pH_issue->adjust_pH use_fresh_reagents Use Fresh/Pure Reagents degraded_reagents->use_fresh_reagents control_hydrazine Select Hydrazine Salt vs. Free Base for Regiocontrol regioisomer_control->control_hydrazine optimize_extraction Optimize Extraction & Washing product_loss->optimize_extraction recrystallize_chromatography Recrystallize or use Column Chromatography purification_difficulty->recrystallize_chromatography

Caption: Troubleshooting workflow for improving synthesis yield.

Synthesis_Pathway start_materials p-Toluic Acid Derivative + Oxalate Derivative diketone β-Diketone Intermediate start_materials->diketone Claisen Condensation cyclization Cyclocondensation (Knorr Reaction) diketone->cyclization hydrazine 4-Methylphenylhydrazine hydrazine->cyclization product 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid cyclization->product

Caption: General synthetic pathway for the target molecule.

References

Technical Support Center: Optimizing Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]

Q2: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in the Knorr pyrazole synthesis can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[3] The nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound are crucial for a successful reaction.

Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[4] Several factors, including steric hindrance, electronic effects of substituents, and reaction pH, influence regioselectivity.[1]

Q4: My reaction mixture has turned a deep yellow or red color. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture, particularly to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3][5] This is often due to the formation of colored impurities originating from the hydrazine starting material.[3]

Q5: What are the recommended purification techniques for the synthesized pyrazoles?

The most common methods for purifying pyrazoles from a Knorr synthesis are recrystallization and column chromatography.[3] Recrystallization from a suitable solvent, such as ethanol, is often effective in removing impurities.[2] For more challenging separations, silica gel column chromatography can be employed.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions.[3]- Ensure the purity of your starting materials. Use freshly opened or purified hydrazine derivatives, as they can degrade over time.
Incomplete Reaction: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Increase the reaction time or temperature if starting materials are still present.
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can limit the yield.- A slight excess (1.0-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion.
Inefficient Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.- While glacial acetic acid is commonly used, consider screening other Brønsted or Lewis acid catalysts.[6]
Formation of Regioisomers Use of Unsymmetrical 1,3-Dicarbonyls: Leads to two possible sites for initial hydrazine attack.[3]- Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7] - pH Control: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine is more nucleophilic.[1]
Steric and Electronic Effects: The size and electronic nature of substituents on both reactants play a role.- Bulky substituents can sterically hinder attack at one carbonyl group, favoring the formation of a single regioisomer.
Reaction Discoloration (Yellow/Red) Hydrazine Impurities: Hydrazine derivatives can contain colored impurities or degrade to form them.[3]- Purification of Hydrazine: Consider purifying the hydrazine derivative before use. - Addition of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[3]
Oxidative Side Reactions: The reaction mixture may be susceptible to oxidation.- Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[5]
Difficult Purification Formation of Tarry Byproducts: High temperatures or strong acids can lead to polymerization.- Lower the reaction temperature and consider using a milder acid catalyst.
Product Solubility: The product may be highly soluble in the workup or purification solvents.- For recrystallization, carefully choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Pyrazoles
1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (2a:3a)Yield (%)
1aMethylhydrazineEtOH1:1.895
1aMethylhydrazineTFE85:1595
1aMethylhydrazineHFIP97:395
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[7] Compound 2a is the desired 3-trifluoromethylpyrazole, and 3a is the hydrated precursor to the regioisomeric 5-trifluoromethylpyrazole.[7]
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Edaravone
MethodTemperatureTimeYield
Conventional120 °C2 hours66%
Optimized Conventional100 °C15 minutes81-86%
Data from a study on the optimization of Edaravone synthesis.[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).[1]

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[1]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the mixture.[1]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100°C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][3]

Protocol 2: Synthesis of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)
  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[2]

  • Isolation: Cool the resulting syrup in an ice bath.[2]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2]

Visual Guides

Knorr_Synthesis_Workflow cluster_start Starting Materials 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Reaction_Setup Reaction Setup (Solvent + Catalyst) 1_3_Dicarbonyl->Reaction_Setup Hydrazine Hydrazine Derivative Hydrazine->Reaction_Setup Heating Heating & Monitoring (TLC) Reaction_Setup->Heating Heat Workup Work-up (Cooling, Precipitation/ Solvent Removal) Heating->Workup Reaction Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Final_Product Pure Pyrazole Product Purification->Final_Product

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Knorr_Synthesis Start Knorr Synthesis Experiment Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Yield: - Check Starting Material Purity - Optimize Reaction Time/Temp - Adjust Stoichiometry Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Troubleshoot Purity: - Formation of Regioisomers? - Discoloration? - Tarry Byproducts? Check_Purity->Troubleshoot_Purity Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Troubleshoot_Yield->Start Optimize_Regioselectivity Optimize Regioselectivity: - Use Fluorinated Solvents - Control pH Troubleshoot_Purity->Optimize_Regioselectivity Address_Color Address Discoloration: - Purify Hydrazine - Use Mild Base - Inert Atmosphere Troubleshoot_Purity->Address_Color Optimize_Purification Optimize Purification: - Adjust Recrystallization Solvent - Column Chromatography Troubleshoot_Purity->Optimize_Purification Optimize_Regioselectivity->Start Address_Color->Start Optimize_Purification->Start

Caption: A troubleshooting decision tree for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylic acid has poor solubility in common organic solvents. How can I effectively dissolve it for purification?

A1: Poor solubility is a frequent challenge with pyrazole derivatives due to factors like high molecular weight, strong intermolecular forces (e.g., hydrogen bonding), and the compound's crystal lattice structure.[1] Here are several strategies to address this:

  • Solvent Screening: Test a range of solvents with varying polarities. Common choices include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[1]

  • Mixed Solvent Systems: A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes slightly turbid. This can induce crystallization upon slow cooling.[1][2]

  • pH Adjustment: For pyrazole carboxylic acids, which are ionizable, altering the pH can significantly increase solubility. By converting the carboxylic acid to its salt form using a base, its aqueous solubility can be dramatically enhanced.[1]

  • Salt Formation: If your pyrazole derivative possesses basic functional groups in addition to the carboxylic acid, forming a salt can improve its solubility in aqueous solutions.[1]

Q2: I am observing "oiling out" instead of crystallization during the recrystallization of my pyrazole carboxylic acid. What causes this and how can I prevent it?

A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[2] This is often exacerbated by the presence of impurities that can depress the melting point.[3] To mitigate this, consider the following:

  • Increase Solvent Volume: Adding more of the "good" solvent will lower the saturation temperature, potentially allowing crystallization to occur at a temperature below the compound's melting point.[2][3]

  • Slow Cooling: Cool the solution as gradually as possible. Using an insulated container can promote slow cooling and prevent the rapid precipitation that leads to oil formation.[2][3]

  • Solvent System Modification: Experiment with different solvent or mixed-solvent combinations. A solvent with a lower boiling point might be beneficial.[2][3]

  • Seed Crystals: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]

  • pH Control: For ionizable pyrazole carboxylic acids, carefully adjusting the pH can influence solubility and may help prevent oiling out.[3]

Q3: My synthesis has produced regioisomers of the pyrazole carboxylic acid. What is the best way to separate them?

A3: The formation of regioisomers is a common issue when using unsymmetrical starting materials.[4] Separating these closely related compounds can be challenging.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a specific solvent system, fractional recrystallization can be an effective separation method. This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.[2]

  • Chromatography: Column chromatography is a highly effective technique for separating regioisomers. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can provide excellent separation.[4][5] The choice of stationary and mobile phases will need to be optimized for your specific mixture.

  • Reaction Condition Optimization: To minimize the formation of the undesired regioisomer in future syntheses, you can try modifying the reaction conditions such as solvent, temperature, and catalyst.[4] For instance, using acidic conditions can sometimes favor the formation of one regioisomer over the other.[6]

Q4: How can I remove colored impurities during the purification of my pyrazole carboxylic acid?

A4: Colored impurities can often be effectively removed by adding a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal adsorbs the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product and to filter the hot solution to prevent premature crystallization.

Troubleshooting Guides

Guide 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps
Excessive Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the crude pyrazole carboxylic acid. Excess solvent will keep more of your product in the mother liquor upon cooling.[2]
Incomplete Precipitation/Crystallization Ensure the solution is thoroughly cooled. Placing the flask in an ice bath after it has cooled to room temperature can maximize crystal formation.
Premature Crystallization Ensure all insoluble impurities are removed via hot filtration before allowing the solution to cool.
Inappropriate Solvent Choice The ideal solvent should dissolve the pyrazole carboxylic acid when hot but have very low solubility for it when cold.[2] Experiment with different solvents or mixed-solvent systems.
Guide 2: Persistent Impurities After Purification
Impurity Type Recommended Purification Strategy
Neutral Organic Impurities Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The pyrazole carboxylic acid will move to the aqueous layer as its salt, leaving the neutral impurities in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and filtering the precipitate.[7][8][9][10]
Basic Organic Impurities Similar to removing neutral impurities, an acid-base extraction can be employed. The carboxylic acid will be extracted into the aqueous base, leaving the basic impurities in the organic layer.
Closely Eluting Impurities (in chromatography) Optimize the HPLC method by adjusting the gradient, flow rate, and mobile phase composition.[4] Consider using a different stationary phase if co-elution is a persistent issue.[4]
Starting Materials If unreacted starting materials are the primary impurity, consider their chemical properties (acidic, basic, or neutral) and apply the appropriate extraction or chromatographic method.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary, ensuring you use the minimum amount required.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Protocol 2: Acid-Base Extraction for Purification of a Pyrazole Carboxylic Acid from a Neutral Impurity
  • Dissolution: Dissolve the crude mixture containing the pyrazole carboxylic acid and a neutral impurity in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[7][8]

  • Extraction: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel.[7][10] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the two layers to separate. The deprotonated pyrazole carboxylic acid salt will be in the upper aqueous layer, while the neutral impurity will remain in the lower organic layer.

  • Isolation of Neutral Impurity: Drain the lower organic layer into a flask.

  • Recovery of Carboxylic Acid: Drain the aqueous layer into a separate flask. Slowly add a strong acid (e.g., concentrated HCl) to the aqueous layer with stirring until the solution is acidic (check with pH paper).[7] The pyrazole carboxylic acid will precipitate out.

  • Filtration: Collect the precipitated pyrazole carboxylic acid by suction filtration.

  • Washing and Drying: Wash the crystals with cold water and dry them thoroughly.

Visualizing Purification Workflows

Purification_Workflow Crude Crude Pyrazole Carboxylic Acid Dissolve Dissolve in Organic Solvent Crude->Dissolve AddBase Add Aqueous Base (e.g., NaHCO3) Dissolve->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer (Neutral Impurities) Separate->OrganicLayer Contains neutral impurities AqueousLayer Aqueous Layer (Carboxylate Salt) Separate->AqueousLayer Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Pyrazole Carboxylic Acid Filter->PureProduct

Caption: Acid-Base Extraction Workflow for Purification.

Recrystallization_Troubleshooting Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No IncreaseSolvent Increase Solvent Volume OilingOut->IncreaseSolvent Yes Success Successful Crystallization LowYield->Success No MinimizeSolvent Minimize Hot Solvent LowYield->MinimizeSolvent Yes SlowCooling Slow Down Cooling Rate IncreaseSolvent->SlowCooling ChangeSolvent Change Solvent System SlowCooling->ChangeSolvent UseSeed Use a Seed Crystal ChangeSolvent->UseSeed UseSeed->Start CoolThoroughly Cool Thoroughly (Ice Bath) MinimizeSolvent->CoolThoroughly CheckSolvent Re-evaluate Solvent Choice CoolThoroughly->CheckSolvent CheckSolvent->Start

Caption: Troubleshooting Recrystallization Issues.

References

Technical Support Center: Resolving Common Side Reactions in the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of pyrazole derivatives. This resource provides practical guidance in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic routes and improve product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A1: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in reactions like the Knorr pyrazole synthesis.[1][2] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[3]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The solvent can dramatically impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the selectivity for one regioisomer compared to traditional solvents like ethanol.[4]

  • pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]

  • Steric Hindrance: Employing a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.

  • Alternative Substrates: Consider using a β-enaminone instead of a 1,3-dicarbonyl compound. The differentiated electrophilic centers of β-enaminones can enforce higher regioselectivity.[5]

Q2: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I find a solution?

A2: Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions and competing side reactions.[6]

Troubleshooting Low Yield:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[7] Impurities can lead to side reactions and lower yields.[1]

  • Reaction Conditions:

    • Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can help drive the reaction to completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1]

    • Catalyst: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., glacial acetic acid) is often used.[6] In some cases, adding a mild base like sodium acetate can be beneficial, especially when using hydrazine salts.[1]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate. This can sometimes be overcome by adjusting the temperature or catalyst.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can often improve yields and significantly reduce reaction times.[8]

Q3: My reaction has stalled, and I suspect the formation of a stable intermediate. How can I confirm this and promote the reaction to completion?

A3: In some cases, stable intermediates such as hydroxylpyrazolidines (also referred to as 5-hydroxy-pyrazolines) may form and not readily dehydrate to the final aromatic pyrazole product.[3]

Troubleshooting Stable Intermediates:

  • Confirmation: These intermediates can often be detected by LC-MS analysis of the crude reaction mixture.

  • Promoting Dehydration:

    • Increase Temperature: Heating the reaction mixture to reflux can often provide the energy needed for the dehydration step.

    • Acid Catalysis: If not already present, adding a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) can facilitate the elimination of water.

    • Dehydrating Agents: In difficult cases, the addition of a dehydrating agent may be necessary.

Q4: My reaction mixture has developed a strong color. What causes this, and how can I obtain a colorless product?

A4: The formation of colored impurities is a common observation, particularly when using hydrazine derivatives which can be sensitive to air and light, leading to decomposition and the formation of colored byproducts.[1][3]

Troubleshooting Colored Impurities:

  • Inert Atmosphere: Handle sensitive hydrazines under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification with Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.[9] Add a small amount of activated charcoal to a hot solution of your crude product, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.[9]

  • Recrystallization: Thorough recrystallization from an appropriate solvent is often effective in removing colored impurities.[1]

Q5: I am performing an N-arylation reaction and observing biaryl side products. How can I minimize their formation?

A5: In metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[2]

Troubleshooting Biaryl Formation:

  • Ligand and Catalyst Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired C-N coupling over C-C homocoupling.[11] Using well-defined palladium precatalysts can also improve selectivity.[11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the competing homocoupling reaction.

  • Slow Addition: Slow addition of the aryl halide to the reaction mixture can help to maintain a low concentration of the aryl halide, thereby disfavoring the homocoupling side reaction.

Q6: I am working with 5-aminopyrazoles and observing dimerization. How can this be prevented?

A6: 5-Aminopyrazoles are versatile binucleophiles and can undergo self-condensation or react with other species in the reaction mixture to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[12][13] Dimerization through C-H/N-H, C-H/C-H, and N-H/N-H bond coupling has also been reported, often promoted by copper catalysts.[14]

Troubleshooting Dimerization:

  • Control of Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures when working with 5-aminopyrazoles if dimerization is not the desired outcome.

  • Protecting Groups: If the amino group is not involved in the desired transformation, consider protecting it with a suitable protecting group.

  • Careful Choice of Catalysts: Be mindful that certain metal catalysts, particularly copper, can promote dimerization.[14]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Representative Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Ratio of Regioisomer A:B
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolRefluxMixture of isomers
1-Phenyl-1,3-butanedioneMethylhydrazineTFERefluxIncreased selectivity for one isomer
1-Phenyl-1,3-butanedioneMethylhydrazineHFIPRefluxDramatically increased selectivity
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolAmbientEquimolar mixture
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-DimethylacetamideAmbient98:2

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend. Regioisomer A and B refer to the two possible products of the condensation reaction.

Table 2: Comparison of Catalytic Conditions for Pyrazole Synthesis

Synthesis MethodCatalystSolventTemperature (°C)TimeYield (%)
Conventional HeatingAcetic AcidEthanolReflux4 h75
Conventional HeatingNano-ZnONone10030 min92
Microwave IrradiationPiperidineEthanol805 min88
Microwave IrradiationNoneNone12010 min95

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base like sodium acetate may be added.[1]

  • Catalyst: Add a catalytic amount of a suitable acid (e.g., 3-5 drops of glacial acetic acid or hydrochloric acid) if required.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]

Protocol 2: Dehydration of a 5-Hydroxypyrazoline Intermediate

This protocol provides a general method for the acid-catalyzed dehydration of an isolated 5-hydroxypyrazoline.

  • Reaction Setup: Dissolve the crude or isolated 5-hydroxypyrazoline (1 equivalent) in a suitable solvent such as toluene or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents) or a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude pyrazole by recrystallization or column chromatography.

Protocol 3: Purification of a Pyrazole Isomer Mixture by Fractional Crystallization

This protocol outlines a general approach for separating pyrazole regioisomers based on differences in solubility.[15] This method is highly dependent on the specific properties of the isomers and may require significant optimization.

  • Solvent Screening: In small test tubes, test the solubility of the crude isomer mixture in a variety of solvents at room temperature and upon heating. The ideal solvent will show a significant difference in solubility for the two isomers.

  • Dissolution: Dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize out. To promote slow cooling, the flask can be placed in an insulated container.

  • First Crop of Crystals: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent. This crop will be enriched in the less soluble isomer.

  • Concentration and Second Crop: Concentrate the mother liquor by partially evaporating the solvent and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Recrystallization for Purity: Recrystallize each crop of crystals from the same solvent to improve the purity of each isomer. Multiple recrystallization steps may be necessary to achieve high purity.

  • Analysis: Analyze the purity of each fraction by TLC, GC, or NMR spectroscopy.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure_materials Source of Impurity Identified? check_purity->impure_materials check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions check_side_reactions Analyze for Side Reactions (TLC, LC-MS) side_products_present Side Products Identified? check_side_reactions->side_products_present check_purification Evaluate Purification Losses purification_loss Significant Loss During Purification? check_purification->purification_loss impure_materials->check_conditions No purify_reagents Purify or Replace Reagents impure_materials->purify_reagents Yes purify_reagents->check_conditions suboptimal_conditions->check_side_reactions No optimize_conditions Optimize Temperature, Time, or Catalyst suboptimal_conditions->optimize_conditions Yes optimize_conditions->check_side_reactions side_products_present->check_purification No address_side_reactions Implement Strategy to Minimize Side Reactions (see other guides) side_products_present->address_side_reactions Yes address_side_reactions->check_purification optimize_purification Optimize Recrystallization or Chromatography Conditions purification_loss->optimize_purification Yes end_success Yield Improved purification_loss->end_success No optimize_purification->end_success end_fail Yield Still Low (Consider Alternative Synthetic Route) Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed solvent_choice Modify Solvent System (e.g., use TFE or HFIP) start->solvent_choice ph_control Adjust Reaction pH (Acidic vs. Neutral/Basic) start->ph_control steric_hindrance Introduce Steric Bulk on Substrates start->steric_hindrance alternative_substrate Use Alternative Substrate (e.g., β-enaminone) start->alternative_substrate evaluate_ratio Analyze Regioisomeric Ratio (NMR, GC) solvent_choice->evaluate_ratio ph_control->evaluate_ratio steric_hindrance->evaluate_ratio alternative_substrate->evaluate_ratio ratio_improved Ratio Improved? evaluate_ratio->ratio_improved separation Separate Isomers (Column Chromatography or Fractional Crystallization) ratio_improved->separation No end_success Desired Regioisomer Obtained ratio_improved->end_success Yes separation->end_success Knorr_Synthesis_Workflow start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative (and base if needed) dissolve->add_hydrazine add_catalyst Add Acid Catalyst add_hydrazine->add_catalyst react Stir and/or Heat (Monitor by TLC/LC-MS) add_catalyst->react workup Cool and Remove Solvent react->workup purify Purify Crude Product (Recrystallization or Chromatography) workup->purify end Pure Pyrazole purify->end

References

Technical Support Center: Enhancing Bioassay Solubility of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid for bioassays.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer After Dilution from DMSO Stock

Problem: You have dissolved your this compound in DMSO, but upon dilution into your aqueous assay buffer, a precipitate forms, leading to inaccurate results.[1][2]

Possible Causes:

  • Low Aqueous Solubility: The compound has inherently poor solubility in water at the final assay concentration.[3]

  • DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility.[2]

  • Buffer pH: The pH of the assay buffer is not optimal for keeping the acidic compound in its more soluble, deprotonated (salt) form.[][5]

  • Kinetic vs. Thermodynamic Solubility: The compound may have been kinetically soluble in the initial mixture but precipitates over time as it reaches its lower thermodynamic solubility.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration:

    • Determine the maximum tolerable DMSO concentration for your bioassay that does not affect the biological system.

    • If possible, increase the final DMSO concentration in your assay to help maintain compound solubility. Be aware that high concentrations of DMSO can be toxic to cells.[2]

  • Adjust Buffer pH:

    • Since this compound is an acidic compound, increasing the pH of the assay buffer can significantly enhance its solubility by converting it to its more soluble salt form.[][5][6]

    • Gradually increase the pH of your buffer (e.g., from 7.4 to 8.0, 8.5) and observe the effect on solubility. Ensure the adjusted pH is compatible with your assay's biological components.

  • Utilize Co-solvents:

    • In addition to DMSO, other water-miscible organic solvents can be used to increase solubility.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

    • Prepare a stock solution in a mixture of DMSO and another co-solvent. Test different ratios to find the optimal blend for solubility and assay compatibility.

  • Employ Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[10][11][12][13]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[13]

Issue 2: Inconsistent or Non-reproducible Bioassay Results

Problem: You are observing high variability in your bioassay data, which may be linked to inconsistent compound solubility.

Possible Causes:

  • Precipitation in Stock Solution: The compound may be precipitating out of the DMSO stock solution over time, especially after freeze-thaw cycles.[2][14]

  • Incomplete Dissolution: The initial stock solution may not have been fully dissolved.

  • Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips, plates, or tubes.

Troubleshooting Steps:

  • Stock Solution Preparation and Storage:

    • Ensure complete dissolution of the compound in DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.[3]

    • Visually inspect stock solutions for any precipitate before use.

    • Minimize freeze-thaw cycles of the stock solution.[2] Aliquot the stock into smaller, single-use volumes.

    • Consider storing DMSO stocks at room temperature for short periods to avoid precipitation caused by freezing.[2]

  • Dilution Protocol:

    • Perform serial dilutions in DMSO rather than in aqueous buffer whenever possible.[2]

    • Add the final DMSO dilution directly to the assay medium with rapid mixing to minimize the time the compound is at a high concentration in an aqueous environment.[2]

  • Use of Surfactants:

    • Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can help to prevent aggregation and improve the apparent solubility of the compound in the assay medium.[9][15]

    • Ensure the chosen surfactant and its concentration are not detrimental to the assay.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving poorly water-soluble compounds for bioassays.[1] For compounds that are difficult to dissolve, co-solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be considered, but their compatibility with the specific bioassay must be verified.[8]

Q2: How can I determine the solubility of my compound in the assay buffer?

A2: You can estimate the aqueous solubility by preparing a series of dilutions of your DMSO stock in the assay buffer. After an equilibration period, visually inspect for precipitation or measure turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[3]

Q3: Will adjusting the pH of my buffer affect my bioassay?

A3: Yes, changing the pH can affect enzyme activity, cell viability, and protein-ligand interactions. It is crucial to determine the acceptable pH range for your specific assay before using pH adjustment as a solubility enhancement technique.[16]

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[11] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their hydrophobic cavity, forming an "inclusion complex" that has a higher affinity for aqueous solutions.[10][12]

Q5: Are there any alternatives to DMSO?

A5: While DMSO is widely used, alternatives exist. Co-solvents like ethanol, propylene glycol, and PEGs can be used.[7][9] For certain applications, specialized solvents designed to be less toxic and have better solubilizing properties are being developed.[17]

Data Presentation

Table 1: Solubility Enhancement Strategies - A Comparative Overview

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Increases the ionization of acidic or basic compounds, leading to higher aqueous solubility.[][5]Simple, cost-effective, and can be highly effective for ionizable compounds.[]Limited to ionizable compounds; the required pH may not be compatible with the bioassay.[5][16]
Co-solvency The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, enhancing the solubility of nonpolar compounds.[7]Simple to implement; a wide range of co-solvents are available.[8]High concentrations of co-solvents can be toxic to cells or interfere with the assay.[7]
Cyclodextrin Complexation Encapsulation of the hydrophobic compound within the cyclodextrin cavity to form a water-soluble inclusion complex.[10][12]Generally low toxicity; can significantly increase solubility without using organic solvents.[11]Can be more expensive; may not be effective for all compounds; potential for the cyclodextrin itself to interact with the biological system.
Use of Surfactants Formation of micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[15]Effective at low concentrations; can also prevent compound aggregation.Can interfere with biological membranes and protein function; may not be suitable for all assays.[15]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement
  • Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., 7.4, 7.8, 8.2, 8.6).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution Series: Add a small aliquot of the DMSO stock to each of the prepared buffers to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.

  • Observation: Equilibrate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Assessment: Visually inspect for any precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Cyclodextrin-Mediated Solubilization (Co-evaporation Method)
  • Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 2-5 fold) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Prepare Compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Mixing: Slowly add the compound solution to the cyclodextrin solution while stirring continuously.

  • Evaporation: Stir the mixture for 24-48 hours to allow for complex formation. Evaporate the organic solvent and water under reduced pressure (e.g., using a rotary evaporator) to obtain a solid powder.

  • Reconstitution: The resulting powder is the drug-cyclodextrin complex, which can be dissolved in your aqueous assay buffer.

  • Validation: Confirm the enhancement in solubility by comparing the aqueous solubility of the complex to that of the free compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_troubleshoot Troubleshooting cluster_optimization Optimization Strategies start Start: Poorly Soluble This compound stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Observed? observe->precipitate no_precipitate No Precipitation observe->no_precipitate No optimize Optimize Conditions precipitate->optimize Yes proceed Proceed with Bioassay no_precipitate->proceed ph_adjust Adjust Buffer pH (Increase pH) optimize->ph_adjust cosolvent Add Co-solvent (e.g., Ethanol, PEG) optimize->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) optimize->cyclodextrin ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute

Caption: Experimental workflow for troubleshooting solubility issues.

decision_tree start Compound Precipitates in Assay Buffer q1 Is the compound ionizable? start->q1 a1_yes Adjust Buffer pH q1->a1_yes Yes (Acidic) a1_no Proceed to next option q1->a1_no No q2 Is pH adjustment compatible with assay? a1_yes->q2 a2_yes Implement pH change and re-test solubility q2->a2_yes Yes a2_no Proceed to next option q2->a2_no No q3 Can assay tolerate higher co-solvent %? a2_no->q3 a1_no->q3 a3_yes Increase Co-solvent (e.g., DMSO, Ethanol) q3->a3_yes Yes a3_no Proceed to next option q3->a3_no No a3_yes->a2_yes Re-test solubility q4 Consider Cyclodextrin Complexation a3_no->q4 a4_yes Prepare drug-cyclodextrin inclusion complex q4->a4_yes Yes a4_no Consult with formulation specialist q4->a4_no If all else fails

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Optimization of HPLC Methods for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

Encountering issues during your HPLC analysis of pyrazole compounds can be time-consuming. This guide provides a systematic approach to identifying and resolving common problems.

Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary Interactions: Interaction of basic pyrazole compounds with acidic residual silanol groups on the silica-based column packing.[1][2] - Incorrect Mobile Phase pH: The pH of the mobile phase is close to the pKa of the pyrazole analyte, causing it to exist in both ionized and non-ionized forms.[2][3] - Column Overload: Injecting too much sample can lead to peak distortion.[1] - Column Void or Contamination: A void at the column inlet or a contaminated frit can cause poor peak shape.[1][4]- Modify Mobile Phase: Add a competing base like triethylamine (0.1%) or an acid like trifluoroacetic acid (TFA) (0.1%) to the mobile phase to mask the silanol groups.[3] - Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic pyrazoles, a lower pH (e.g., pH 3) can protonate the analyte and reduce interaction with silanols.[1][3] - Use a Different Column: Employ a highly deactivated, end-capped column or a column with a different stationary phase (e.g., polar-embedded).[1][2] - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Column Maintenance: Flush the column with a strong solvent or replace the column if a void has formed.[4]
Broad Peaks - Low Flow Rate: Insufficient flow rate can lead to band broadening. - Large Injection Volume: Injecting a large volume of a sample solvent stronger than the mobile phase. - Extra-column Volume: Excessive tubing length or diameter between the injector and detector.[2] - Column Contamination or Age: Buildup of contaminants or degradation of the stationary phase.[5]- Optimize Flow Rate: Increase the flow rate, but be mindful of system pressure limits. - Modify Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. - Minimize Tubing: Use shorter, narrower internal diameter tubing. - Column Cleaning/Replacement: Wash the column with appropriate solvents or replace it if it's old or heavily contaminated.[5]
Poor Resolution - Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal polarity to separate the pyrazole compounds from impurities.[6][7] - Incorrect Column Choice: The stationary phase may not be suitable for the specific pyrazole derivatives being analyzed.[8][9] - Isocratic Elution Issues: An isocratic mobile phase may not be strong enough to elute all compounds in a reasonable time with good separation.- Optimize Mobile Phase: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[6][10] - Try a Different Column: Test columns with different stationary phases (e.g., C8, Phenyl) or different particle sizes. For chiral pyrazoles, a chiral column is necessary.[8][9] - Implement a Gradient: A gradient elution, where the mobile phase strength increases over time, can improve the resolution of complex mixtures.
Irreproducible Retention Times - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.[11] - Fluctuating Column Temperature: Changes in ambient temperature can affect retention times.[11] - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.[11] - Pump Issues: Leaks or air bubbles in the pump can cause flow rate fluctuations.[11]- Precise Mobile Phase Preparation: Prepare fresh mobile phase daily and use a calibrated pH meter.[11] - Use a Column Oven: Maintain a constant column temperature using a column oven.[11] - Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting the analysis sequence.[11] - System Maintenance: Regularly check for leaks and degas the mobile phase to prevent air bubbles.[11]

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazole peaks tailing, and how can I fix it?

Peak tailing for pyrazole compounds is often due to secondary interactions between basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the surface of the silica-based HPLC column.[1][2] This interaction causes some of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.

To fix this, you can:

  • Adjust the mobile phase pH: Lowering the pH (e.g., to 3.0) will protonate the basic pyrazole, reducing its interaction with the silanols.[1]

  • Add a mobile phase modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or a base like triethylamine can help to mask the active silanol sites.[3]

  • Use a modern, high-purity silica column: These columns have fewer residual silanol groups and are often end-capped to further reduce their activity.[1]

Q2: What is a good starting mobile phase for reversed-phase HPLC analysis of pyrazole compounds?

A good starting point for the analysis of many pyrazole derivatives is a mobile phase consisting of a mixture of acetonitrile and water.[12][13] You can begin with a ratio of 50:50 and adjust it based on the retention of your specific compound. If the compound elutes too quickly, decrease the percentage of acetonitrile. If it is retained for too long, increase the acetonitrile concentration. The addition of a modifier like 0.1% formic acid or 0.1% TFA is often beneficial for improving peak shape.[6]

Q3: How do I choose the right column for my pyrazole analysis?

The choice of column depends on the properties of your pyrazole compound.

  • For general-purpose analysis of non-chiral pyrazoles, a C18 column is a robust and common choice.[6][14]

  • If your pyrazole is highly polar, a column with a less hydrophobic stationary phase, such as a C8 or a polar-embedded phase, might provide better retention and selectivity.

  • For the separation of enantiomers of chiral pyrazole derivatives, a specialized chiral stationary phase is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have been shown to be effective.[8][9]

Q4: My pyrazole compound is not retained on a C18 column. What should I do?

If your pyrazole compound is very polar, it may have insufficient retention on a C18 column with a highly aqueous mobile phase. To increase retention, you can:

  • Decrease the organic solvent percentage in your mobile phase.

  • Use a 100% aqueous mobile phase, if your column is compatible (many modern C18 columns are).

  • Switch to a more polar stationary phase, such as a cyano (CN) or amino (NH2) column.

  • Consider HILIC (Hydrophilic Interaction Liquid Chromatography) if your compound is extremely polar.

Q5: What detection wavelength should I use for pyrazole compounds?

Pyrazole compounds typically have UV absorbance due to their aromatic ring structure. A good starting point for detection is often in the range of 210-280 nm.[6][13] To determine the optimal wavelength, it is best to measure the UV spectrum of your pyrazole standard and select the wavelength of maximum absorbance (λmax) for the highest sensitivity.

Experimental Protocols

Below are example experimental protocols for the HPLC analysis of pyrazole compounds. These should be used as a starting point and may require optimization for your specific analyte and matrix.

Example 1: General Reversed-Phase Analysis of a Pyrazole Derivative

This method is a general starting point for the analysis of a non-chiral pyrazole compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Methanol Isocratic elution with 80% B[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[6]
Injection Volume 5 µL[6]
Detector UV at 206 nm[6]
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration.[6]
Example 2: Chiral Separation of Pyrazole Enantiomers

This method is an example for separating chiral pyrazole derivatives.

Parameter Condition
Column Lux Cellulose-2 or Lux Amylose-2[8][9]
Mobile Phase Normal Phase: n-hexane/ethanol[8][9] Polar Organic Mode: Methanol or Acetonitrile[8][9]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Detector UV at 254 nm[15]
Sample Preparation Dissolve the racemic mixture in the mobile phase.

Visualizations

Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Check for Secondary Interactions A->B F Check for Column Overload A->F H Check for Physical Issues A->H C Adjust Mobile Phase pH (away from pKa) B->C Probable Cause D Add Mobile Phase Modifier (e.g., 0.1% TFA) B->D Probable Cause E Use End-Capped or High Purity Silica Column B->E Probable Cause K Peak Shape Improved C->K D->K E->K G Reduce Sample Concentration or Injection Volume F->G Probable Cause G->K I Inspect/Replace Column Frit H->I Probable Cause J Replace Column if Void is Present H->J Probable Cause I->K J->K G A Define Separation Goal B Select Initial Column (e.g., C18) A->B C Choose Mobile Phase (e.g., ACN/Water) B->C D Perform Initial Run C->D E Evaluate Chromatogram (Resolution, Peak Shape) D->E F Acceptable? E->F G Optimize Mobile Phase (Gradient, pH, Additives) F->G No I Method Optimized F->I Yes G->D H Change Column (Different Stationary Phase) G->H If still not acceptable H->D

References

strategies to overcome low reactivity of starting materials in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of starting materials in pyrazole synthesis.

Troubleshooting Guides

Low yields and incomplete reactions are common hurdles in pyrazole synthesis, often stemming from the inherent reactivity of the starting materials. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Low or No Product Yield

Low or no formation of the desired pyrazole product is a frequent problem. The primary cause often lies in the reactivity of the 1,3-dicarbonyl compound and the hydrazine derivative, as well as suboptimal reaction conditions.[1]

Troubleshooting Workflow

G start Low/No Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reactant Stoichiometry purity->stoichiometry If pure end Improved Yield purity->end If impurities are found & removed conditions Evaluate Reaction Conditions (Temperature, Solvent, Time) stoichiometry->conditions If stoichiometry is correct stoichiometry->end If stoichiometry is adjusted catalysis Introduce a Catalyst (Acid or Base) conditions->catalysis If conditions are optimized conditions->end If conditions are optimized activation Consider Starting Material Activation catalysis->activation If catalyst is ineffective catalysis->end If catalyst is effective alternative Explore Alternative Synthesis Methods activation->alternative If activation is not feasible activation->end If activation is successful alternative->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Detailed Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1][3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Evaluate Reaction Conditions:

    • Temperature: Increasing the reaction temperature can overcome activation energy barriers. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition at excessive temperatures.[4]

    • Solvent: The choice of solvent is critical. For instance, aprotic dipolar solvents can be more effective than polar protic solvents like ethanol for reactions involving aryl hydrazines.[2]

    • pH: The pH of the reaction medium can significantly influence the rate of reaction. Acid catalysis is commonly employed in the Knorr pyrazole synthesis to protonate a carbonyl group, activating it for nucleophilic attack.[5][6] Conversely, in some cases, the addition of a mild base like sodium acetate can be beneficial.[1]

  • Introduce a Catalyst: If thermal energy is insufficient, the addition of a catalyst can be effective.

    • Acid Catalysis: A catalytic amount of acid (e.g., acetic acid, HCl) can accelerate the initial condensation and subsequent cyclization steps.[6][7]

    • Base Catalysis: In some syntheses, a base can enhance the nucleophilicity of the hydrazine.

  • Consider Starting Material Activation:

    • In situ Generation of 1,3-Diketones: Reacting ketones with acid chlorides in situ to form the 1,3-diketone immediately before adding hydrazine can lead to good to excellent yields.[1][8]

    • Use of Activated Enol Ethers: Activated enol ethers can serve as highly reactive three-carbon synthons for pyrazole synthesis.[3]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often by efficiently heating the reaction mixture to the required temperature.[9][10][11][12]

Issue 2: Formation of Regioisomers with Unsymmetrical Dicarbonyls

When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group is more susceptible to attack.

  • pH Control: Acidic or basic conditions can alter the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens, favoring the formation of one isomer.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single regioisomer.[1]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors like β-enaminones, where the regiochemistry is "locked" before cyclization, can lead to the formation of a single product.[4]

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow, even at reflux. What can I do to speed it up?

A1: To accelerate a slow reaction, consider the following:

  • Microwave Irradiation: This is a highly effective method for increasing reaction rates.[9][10][11][12] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.[10][11]

  • Catalysis: The addition of a catalytic amount of acid (e.g., a few drops of glacial acetic acid) is a standard practice in the Knorr pyrazole synthesis and can significantly speed up the reaction.[5][7]

  • Solvent Choice: Ensure you are using an appropriate solvent. For some starting materials, a higher boiling point solvent might be necessary to reach the required reaction temperature.

Q2: I am using a β-ketoester, and the reactivity is very low. Are there specific strategies for this class of compounds?

A2: β-ketoesters can be less reactive than 1,3-diketones.[7] To improve reactivity:

  • Stronger Acid Catalysis: A stronger acid catalyst might be required to sufficiently activate the ketone carbonyl over the less reactive ester carbonyl.

  • Higher Temperatures: These reactions often require higher temperatures and longer reaction times.[7]

  • Alternative Methods: Consider a multi-component synthesis approach, which can sometimes be more efficient for less reactive substrates.[13][14]

Q3: Can I use a hydrazine salt (e.g., hydrazine hydrochloride) directly?

A3: Yes, hydrazine salts are commonly used. However, their use will make the reaction mixture acidic.[1] This can be beneficial as it provides in situ acid catalysis. In some cases, adding a mild base, such as sodium acetate, is recommended to neutralize the excess acid, which can prevent the formation of colored byproducts.[1]

Q4: My starting materials are expensive/precious. How can I optimize the reaction on a small scale before scaling up?

A4: High-throughput screening techniques using microwave-assisted synthesis are well-suited for optimizing reactions with small amounts of material.[9] This allows for the rapid testing of different solvents, temperatures, and catalysts to identify the optimal conditions before committing to a larger scale synthesis.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

Starting Material (1,3-Dicarbonyl)Hydrazine DerivativeMethodTemperature (°C)TimeYield (%)Reference
Ethyl acetoacetatePhenylhydrazineConventionalReflux2 h85[15]
Ethyl acetoacetatePhenylhydrazineNano-ZnO catalystRoom Temp30 min95[15]
3-AminocrotononitrileAryl hydrazineMicrowave15010-15 min70-90[11]
α,β-unsaturated carbonylSubstituted hydrazineMicrowave (70-100W)12020 min60-80[10]
1,3-DiketoneArylhydrazineConventional (N,N-dimethylacetamide)Room Temp-59-98[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a generalized procedure based on the classical Knorr synthesis.

Experimental Workflow

G start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine derivative (dropwise) dissolve->add_hydrazine add_catalyst Add acid catalyst (e.g., acetic acid) add_hydrazine->add_catalyst heat Heat to reflux add_catalyst->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous work-up monitor->workup When starting material is consumed purify Purify by recrystallization or column chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[1]

  • Add the hydrazine derivative (1.0-1.2 equivalents) dropwise to the solution at room temperature.[1][4]

  • If required, add a catalytic amount of acid (e.g., 3-4 drops of glacial acetic acid).[7]

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[1][4]

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol is a general guideline for performing pyrazole synthesis using a microwave reactor.

Methodology:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound or its precursor (e.g., 3-aminocrotononitrile), the aryl hydrazine, and a suitable solvent (e.g., 1 M HCl in water).[11]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 10-15 minutes).[11]

  • After the reaction is complete, cool the vessel to room temperature.

  • Basify the solution (e.g., with 10% NaOH) to precipitate the product.[11]

  • Isolate the desired compound by vacuum filtration.[11] Further purification can be performed by recrystallization if necessary.

References

improving the regioselectivity of cyclocondensation reactions for pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the regioselectivity of cyclocondensation reactions for pyrazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis, and what is the primary challenge regarding regioselectivity?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-dicarbonyl, and a hydrazine derivative.[1][2] This is often referred to as the Knorr pyrazole synthesis.[3][4] The primary challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of two distinct regioisomers, which can be difficult to separate.[3][5] Controlling the regioselectivity to exclusively form the desired biologically active isomer is a significant goal.[3]

Q2: What are the key factors that influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[3][6] Key factors include:

  • Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[3][7]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate an adjacent carbonyl group for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[3][8]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the reaction pathway, potentially favoring one regioisomer over the other.[3][6]

  • Solvent: The choice of solvent has a dramatic impact on regioselectivity. Fluorinated alcohols, for instance, have been shown to significantly improve the regioselectivity in favor of a specific isomer.[5][9]

  • Temperature: Reaction temperature can be a critical parameter for controlling the regiochemical outcome.[10][11]

Q3: Besides the Knorr synthesis, what are other methods for preparing pyrazoles?

A3: Other significant methods for pyrazole synthesis include reactions with acetylenic ketones, vinyl ketones, and multicomponent reactions.[8][12][13] The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another important route.[12][14] More recent methods involve the reaction of N-alkylated tosylhydrazones with terminal alkynes, which can offer complete regioselectivity.[15][16][17]

Troubleshooting Guide

Q4: I am getting a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A4: A low regioselectivity is a common issue.[6] Here are several strategies to improve it:

  • Change the Solvent: This is one of the most effective methods. If you are using a standard solvent like ethanol, switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5][9] Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have also been shown to improve results, especially with aryl hydrazine hydrochlorides.[4][12]

  • Modify the Reaction Temperature: Systematically varying the temperature may favor the formation of one isomer. Some protocols have demonstrated temperature-controlled divergent synthesis of pyrazoles.[10][11]

  • Adjust the pH: If your reaction is run under neutral conditions, consider adding a catalytic amount of acid or base. The reaction pathway can be sensitive to pH, altering the preferred site of initial attack.[3][6]

  • Introduce Steric Bulk: If possible, modify your substrates to introduce a sterically bulky group on either the 1,3-dicarbonyl or the hydrazine to direct the reaction to the less hindered carbonyl.[3]

Q5: My reaction is very slow or is not going to completion, resulting in a low yield. What could be the cause?

A5: Low yields can stem from several factors.[6] Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine are pure. Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[6]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1] Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.

  • Reaction Conditions: The reaction may require optimization of temperature, time, or stoichiometry. A slight excess of the hydrazine (e.g., 1.2 equivalents) can sometimes improve the yield.[6] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1][6]

Q6: The reaction mixture is turning dark, and I am getting many side products. What is happening?

A6: Discoloration is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride, and can be due to the formation of colored impurities from the hydrazine starting material.[6]

  • Acid-Promoted Side Reactions: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of byproducts. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[6]

  • Oxidation: The hydrazine or intermediates may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.

  • Purification: Activated carbon treatment of the reaction mixture before workup can help remove some colored impurities. The final product can often be purified from these byproducts by recrystallization or column chromatography.[6]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

This table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine. The two possible regioisomers are denoted as A (N-methyl group adjacent to R¹) and B (N-methyl group adjacent to R²).

Entry1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)SolventRatio (A:B)Reference
1R¹ = Ph, R² = CF₃EtOH1:1.8[5]
2R¹ = Ph, R² = CF₃TFE85:15[5]
3R¹ = Ph, R² = CF₃HFIP>99:1
4R¹ = 2-Furyl, R² = CF₃EtOH1:1.3
5R¹ = 2-Furyl, R² = CF₃TFE90:10
6R¹ = 2-Furyl, R² = CF₃HFIP99:1
7R¹ = 4-Cl-Ph, R² = CF₃EtOH30:70
8R¹ = 4-Cl-Ph, R² = CF₃HFIP99:1
9R¹ = 4-MeO-Ph, R² = MeEtOH59:41
10R¹ = 4-MeO-Ph, R² = MeHFIP91:9

Table 2: Influence of Hydrazine Substituent on Regioselectivity

This table shows the regioselectivity for the reaction of acetylenic ketones with different substituted hydrazines. Isomer 27 corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while isomer 28 has the N-substituted nitrogen adjacent to the R² group.

EntryAcetylenic Ketone (R¹-C≡C-CO-R²)HydrazineRatio (27:28)Reference
1R¹ = Ph, R² = PhMethylhydrazine97:3[12]
2R¹ = Ph, R² = 4-Me-PhMethylhydrazine93:7[12]
3R¹ = Ph, R² = PhPhenylhydrazine13:87[12]
4R¹ = Ph, R² = 4-Me-PhPhenylhydrazine1:99[12]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [5]

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and methylhydrazine with improved regioselectivity.

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.1 M solution.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1-1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-2 hours.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer.

Protocol 2: Temperature-Controlled Synthesis of Substituted Pyrazoles [10]

This protocol describes a method where temperature is used to control the reaction outcome.

  • Reactant Mixture: In a sealed reaction vessel, combine the α,β-alkynic hydrazone (1.0 equiv), and ethanol (0.2 M).

  • Temperature Control for Product A (Pyrazoles): Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC).

  • Temperature Control for Product B (1-Tosyl-1H-pyrazoles): Heat the reaction mixture to 120 °C and stir for the time indicated by reaction monitoring.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

G General Knorr Pyrazole Synthesis Pathway cluster_start Starting Materials Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 Dicarbonyl->Attack1 Attack2 Attack at Carbonyl 2 Dicarbonyl->Attack2 Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Hydrazone Intermediate 1 Attack1->Intermediate1 Pathway 1 Intermediate2 Hydrazone Intermediate 2 Attack2->Intermediate2 Pathway 2 IsomerA Regioisomer A Intermediate1->IsomerA Cyclization & Dehydration IsomerB Regioisomer B Intermediate2->IsomerB Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.[3]

G Troubleshooting Workflow for Poor Regioselectivity Start Start: Poor Regioselectivity Observed CheckSolvent Is the solvent optimized? (e.g., EtOH) Start->CheckSolvent ChangeSolvent Action: Switch to a fluorinated alcohol (TFE or HFIP). CheckSolvent->ChangeSolvent No CheckTemp Is the temperature controlled? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp ChangeTemp Action: Systematically vary reaction temperature. CheckTemp->ChangeTemp No CheckpH Is the pH of the reaction controlled? CheckTemp->CheckpH Yes ChangeTemp->CheckpH AddCatalyst Action: Add catalytic amount of acid or base. CheckpH->AddCatalyst No CheckSubstrates Can substrates be modified for steric hindrance? CheckpH->CheckSubstrates Yes AddCatalyst->CheckSubstrates ModifySubstrates Action: Introduce bulky groups to direct reaction. CheckSubstrates->ModifySubstrates Yes End End: Improved Regioselectivity CheckSubstrates->End No ModifySubstrates->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Temperature Control in the Divergent Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental conditions for the temperature-controlled divergent synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind temperature-controlled divergent synthesis of pyrazoles?

A1: Temperature-controlled divergent synthesis is a strategy that allows for the selective synthesis of different pyrazole derivatives from common starting materials by simply tuning the reaction temperature.[1][2] This approach leverages the temperature-dependent reactivity of intermediates and reaction pathways to favor the formation of a specific desired product.

Q2: I am getting a mixture of pyrazole and 1-tosyl-1H-pyrazole. How can I selectively synthesize one over the other?

A2: The selective synthesis of pyrazoles versus 1-tosyl-1H-pyrazoles can often be achieved by controlling the reaction temperature. A recent study demonstrated that in the reaction of α,β-alkynic hydrazones, a lower temperature (e.g., 95 °C) can favor the formation of the 1-tosyl-1H-pyrazole, while a higher temperature may promote the synthesis of the corresponding pyrazole.[3]

Q3: My pyrazole synthesis is suffering from low yield. What are the common causes and how can I improve it?

A3: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, or product degradation.[4] To improve the yield, consider the following:

  • Increase Reaction Temperature: For many condensation reactions, heating is necessary to drive the reaction to completion.[4] Refluxing the reaction mixture is a common practice.[5]

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the starting materials are fully consumed.[4]

  • Catalyst Choice: The use of an appropriate acid or base catalyst can be critical. For instance, in the Knorr synthesis, catalytic amounts of a protic acid are often used.[4]

  • Control Stoichiometry: Carefully controlling the ratio of reactants can minimize side reactions.[4]

Q4: How does temperature affect the regioselectivity of pyrazole synthesis?

A4: Temperature can significantly influence the regioselectivity of pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[5] The reaction may proceed through different pathways at different temperatures, leading to a different major regioisomer.[5] It is crucial to carefully control the reaction temperature to achieve the desired regioselectivity.

Q5: I am observing the formation of colored impurities in my reaction. What could be the cause?

A5: The formation of yellow or red colored impurities can be due to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[6] Ensuring an inert atmosphere (e.g., running the reaction under nitrogen) and using pure starting materials can help minimize these side reactions.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Product Yield Incomplete reaction.Increase reaction temperature and/or prolong reaction time. Monitor reaction progress by TLC or LC-MS.[4]
Side reactions or byproduct formation.Optimize stoichiometry of reactants. Experiment with different solvents and temperatures to minimize side product formation.[4]
Product degradation.Use milder reaction conditions (lower temperature, milder catalyst). Ensure the workup procedure is not degrading the product.[4]
Poor Regioselectivity Use of unsymmetrical 1,3-dicarbonyl compounds.Carefully control the reaction temperature.[5] Adjust the pH of the reaction mixture.[5] The choice of solvent can also dramatically influence regioselectivity.[5]
Formation of Multiple Products (Divergent Synthesis) Lack of precise temperature control.Strictly control the reaction temperature to favor the formation of the desired product. Refer to established protocols for specific temperature ranges.[3]
Reaction Stalls at Intermediate Stage Formation of stable intermediates (e.g., hydroxylpyrazolidines).Increase the reaction temperature or add a dehydrating agent to promote the final dehydration step.[5]
Presence of Colored Impurities Decomposition of hydrazine.Use high-purity hydrazine and run the reaction under an inert atmosphere.[6][7]
Oxidation of intermediates.Degas the solvent and maintain an inert atmosphere throughout the reaction.[6]

Experimental Protocols

Protocol 1: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles

This protocol is based on a method for the temperature-controlled divergent synthesis from α,β-alkynic hydrazones.[3]

Materials:

  • α,β-alkynic hydrazone (1.0 eq)

  • Ionic liquid ([HDBU][OAc]) or Ethanol

  • DBU (1.0 eq, if using ethanol)

Procedure for 1-Tosyl-1H-pyrazole Synthesis (Condition A):

  • In a reaction vessel, add the α,β-alkynic hydrazone (0.2 mmol) to the ionic liquid [HDBU][OAc] (2.0 mL).

  • Stir the mixture at 95 °C under an air atmosphere for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by silica gel column chromatography.

Procedure for Pyrazole Synthesis (Condition B):

  • In a reaction vessel, dissolve the α,β-alkynic hydrazone (0.2 mmol) and DBU (1.0 eq) in ethanol (2.0 mL).

  • Stir the mixture at 95 °C under an air atmosphere for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by silica gel column chromatography.

Quantitative Data Summary:

Product TypeConditionTemperatureSolventYield (%)Reference
1-Tosyl-1H-pyrazoleA95 °C[HDBU][OAc]up to 98%[3]
PyrazoleB95 °CEthanolup to 85%[3]
Protocol 2: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., glacial acetic acid, hydrochloric acid) (catalytic amount, if required)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent.

  • Add the hydrazine derivative to the solution. If a hydrazine salt is used, an equivalent of a base like sodium acetate may be added.

  • Add a catalytic amount of a suitable acid if required.

  • Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature will depend on the specific substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Divergent_Synthesis_Pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products alpha_beta_alkynic_hydrazone α,β-Alkynic Hydrazone Condition_A Condition A 95 °C [HDBU][OAc] alpha_beta_alkynic_hydrazone->Condition_A Temperature Control Condition_B Condition B 95 °C Ethanol, DBU alpha_beta_alkynic_hydrazone->Condition_B Temperature Control Tosyl_Pyrazole 1-Tosyl-1H-pyrazole Condition_A->Tosyl_Pyrazole Pyrazole Pyrazole Condition_B->Pyrazole

Caption: Temperature-controlled divergent synthesis of pyrazoles.

Troubleshooting_Workflow Start Low Product Yield Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete No Check_Completion->Incomplete Complete Yes Check_Completion->Complete Increase_Temp_Time Increase Temperature and/or Reaction Time Incomplete->Increase_Temp_Time Check_Side_Products Are there significant side products? Complete->Check_Side_Products Increase_Temp_Time->Check_Completion Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Side_Products_No No Check_Side_Products->Side_Products_No Optimize_Conditions Optimize Stoichiometry, Solvent, and Temperature Side_Products_Yes->Optimize_Conditions Check_Degradation Is the product degrading during reaction or workup? Side_Products_No->Check_Degradation Optimize_Conditions->Check_Completion Degradation_Yes Yes Check_Degradation->Degradation_Yes Degradation_No No Check_Degradation->Degradation_No Milder_Conditions Use Milder Conditions (Lower Temp, Milder Catalyst) Degradation_Yes->Milder_Conditions Optimize_Purification Optimize Purification Protocol Degradation_No->Optimize_Purification Milder_Conditions->Check_Completion

Caption: Troubleshooting workflow for low pyrazole yield.

References

Validation & Comparative

A Comparative Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the pyrazole derivative 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. While both share a core pyrazole structure, their roles in pharmacology and chemistry differ significantly. Celecoxib is an active pharmaceutical ingredient (API) with a specific mechanism of action, whereas this compound is primarily recognized as a versatile chemical intermediate for the synthesis of various bioactive molecules.[1]

This document outlines their structural differences, mechanisms of action, and available experimental data to provide a clear, objective comparison for research and development purposes.

Structural and Physicochemical Properties

Celecoxib is a diaryl-substituted pyrazole, characterized by a trifluoromethyl group at the 3-position and a p-sulfamoylphenyl group at the 1-position of the pyrazole ring.[2] These substitutions are critical for its selective inhibition of the COX-2 enzyme.[3] In contrast, this compound features a p-tolyl group at the 3-position and a carboxylic acid group at the 5-position, making it a valuable building block in synthetic chemistry.[1]

PropertyThis compoundCelecoxib
IUPAC Name This compound4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[4]
Molecular Formula C₁₁H₁₀N₂O₂[1]C₁₇H₁₄F₃N₃O₂S[4]
Molecular Weight 202.21 g/mol [1]381.37 g/mol [4]
Appearance White powder[1]White to off-white crystalline powder[4]
Melting Point 252-258 °C[1]157-159 °C[4]
Solubility Insoluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.[4]Practically insoluble in aqueous media at physiological pH.[5]
pKa Data not available11.1 (sulfonamide moiety)[5]

Mechanism of Action

Celecoxib: Selective COX-2 Inhibition

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin precursors.[3][7] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, the COX-2 isoform is induced during inflammation and is a primary mediator of pain and swelling.[8][9]

Celecoxib's sulfonamide side chain binds to a hydrophilic side pocket present in the COX-2 enzyme but not in COX-1, conferring its selectivity.[3][6] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1, thereby lowering the risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesizes Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

This compound

Currently, there is no direct experimental evidence in the public domain detailing a specific pharmacological mechanism of action for this compound itself. It is primarily recognized as a synthetic intermediate.[1] Its structure provides a pyrazole scaffold that can be chemically modified to create a diverse range of compounds with potential biological activities, including anti-inflammatory properties.[1][10]

Logical_Relationship cluster_0 Chemical Roles Intermediate 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid (Synthetic Intermediate) Synthesis Chemical Synthesis Intermediate->Synthesis Used in API Celecoxib (Active Pharmaceutical Ingredient) Synthesis->API Produces Drug Anti-inflammatory Drug API->Drug Acts as

Caption: Relationship between the intermediate, synthesis, and final active drug.

Experimental Data: COX-2 Inhibition

Quantitative data on the inhibitory activity of Celecoxib against COX enzymes is well-documented. In contrast, such data is not available for this compound, reflecting its role as a precursor rather than a tested inhibitor.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib ~24.2 - 26.9~0.06 - 0.54~179 - 405[11][12]
This compound Data not availableData not availableData not available

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity. A higher Selectivity Index indicates greater selectivity for COX-2.

In vivo studies have demonstrated Celecoxib's efficacy. For instance, in a rat model of corneal neovascularization, Celecoxib (30 mg/kg/day) inhibited angiogenesis by 78.6% and reduced prostaglandin E₂ (PGE₂) production by 78.5%.[13]

Experimental Protocols

Protocol 1: Synthesis of Celecoxib

A common synthetic route involves the condensation of a β-dione with a substituted hydrazine.[9][14]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[9]

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol determines the IC₅₀ values of a test compound for COX-1 and COX-2.[9]

Objective: To quantify the inhibitory potency and selectivity of a test compound (e.g., Celecoxib).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In separate wells of a microplate, pre-incubate the COX-1 or COX-2 enzyme with either the vehicle (control) or varying concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE₂ produced in each well using the EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Assay_Workflow start Start prep Prepare Compound Dilutions start->prep incubate Pre-incubate Enzyme (COX-1 or COX-2) with Compound prep->incubate add_sub Add Arachidonic Acid (Substrate) incubate->add_sub react Incubate at 37°C add_sub->react stop Stop Reaction react->stop quantify Quantify PGE₂ Production (EIA) stop->quantify analyze Calculate % Inhibition & Determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for the in vitro COX inhibition enzyme immunoassay (EIA).

Conclusion

The comparative analysis reveals a fundamental difference between Celecoxib and this compound. Celecoxib is a highly characterized, selective COX-2 inhibitor with a well-defined mechanism of action and extensive supporting in vitro and in vivo data.[3][13][15] Its specific structural features, including the trifluoromethyl and sulfonamide moieties, are essential for its potent and selective biological activity.

In contrast, this compound serves as a valuable chemical precursor.[1] While it shares the pyrazole core, it lacks the specific functional groups required for high-affinity binding and selective inhibition of COX-2 in the manner of Celecoxib. The absence of publicly available biological data for this compound underscores its primary role as a building block for medicinal chemistry exploration rather than as a standalone therapeutic agent. For researchers, this distinction is critical: Celecoxib is a tool for studying the effects of COX-2 inhibition, while this compound is a starting point for synthesizing novel compounds with potentially diverse pharmacological profiles.

References

Validating the Anti-Inflammatory Activity of Novel Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective anti-inflammatory agents has led to significant interest in pyrazole derivatives. This guide provides an objective comparison of the anti-inflammatory performance of several novel pyrazole compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of novel pyrazole derivatives is typically evaluated through a combination of in vitro and in vivo assays. These studies are crucial for determining the potency and selectivity of the compounds, often comparing them to well-known drugs such as Celecoxib and Indomethacin.

In Vitro Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1] Selective COX-2 inhibitors are designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[2]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) of several recently developed pyrazole derivatives compared to the selective COX-2 inhibitor, Celecoxib. A lower IC50 value indicates greater potency.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Novel Pyrazole Derivatives

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Novel Pyrazoles
3-(trifluoromethyl)-5-arylpyrazole[2]4.50.02225
Pyrazole-Thiazole Hybrid[2]-0.03-
Pyrazolo-Pyrimidine[2]-0.015-
Compound 3b[3]-0.03922.21
Compound 5b[3]-0.03817.47
Reference Drug
Celecoxib---

Note: IC50 values are collated from multiple sources. A dash (-) indicates data not specified in the cited sources.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema assay in rats is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is measured and compared with that of a standard drug.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound/DrugDose (mg/kg)Edema Inhibition (%)
Novel Pyrazoles
Pyrazole Derivatives (general range)[2]1065-80
Pyrazole-Thiazole Hybrid[2]-75
Compound 6b[4]-85.23 - 85.78
Compounds 2b, 2d, 2g[5]-Comparable to Celecoxib
Reference Drugs
Indomethacin[2]1055
Indomethacin[4]-72.99
Celecoxib[4]-83.76
Celecoxib[5]-82.2 (at 5h)

Note: A dash (-) indicates data not specified in the cited sources.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

inflammation_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pla2->arachidonic_acid prostaglandins_phys Prostaglandins (Physiological) cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Inflammatory) cox2->prostaglandins_inflam gi_protection GI Mucosal Protection, Platelet Aggregation prostaglandins_phys->gi_protection inflammation Inflammation, Pain, Fever prostaglandins_inflam->inflammation stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) stimuli->cox2 Upregulates novel_pyrazoles Novel Pyrazole Derivatives novel_pyrazoles->cox2 Inhibit nsaids Non-selective NSAIDs (e.g., Indomethacin) nsaids->cox1 Inhibit nsaids->cox2 Inhibit

Caption: COX-1/COX-2 signaling pathway in inflammation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation of the anti-inflammatory activity of novel compounds.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC50).

  • Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.

    • The test compound (novel pyrazole derivative) at various concentrations is added to the enzyme solution.

    • Arachidonic acid is added to initiate the reaction.

    • The peroxidase activity is measured by the addition of TMPD, and the absorbance is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model for evaluating the acute anti-inflammatory effects of drugs.[6]

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or reference drug is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.

experimental_workflow start Start: Novel Pyrazole Derivative Synthesis in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) start->in_vitro in_vivo In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis and Comparison with Reference Drugs in_vivo->data_analysis mechanism Mechanism of Action Studies (e.g., Cytokine Profiling, Western Blot) data_analysis->mechanism safety Safety and Toxicity Profiling (e.g., Ulcerogenic Activity, Hepatotoxicity) data_analysis->safety lead_optimization Lead Optimization mechanism->lead_optimization safety->lead_optimization

Caption: General experimental workflow for validating anti-inflammatory compounds.

Conclusion

The presented data indicates that novel pyrazole derivatives exhibit potent anti-inflammatory activities, often comparable or superior to established NSAIDs like Indomethacin and Celecoxib.[4][5] Many of these new compounds demonstrate high selectivity for the COX-2 enzyme, which is a promising characteristic for reducing gastrointestinal side effects.[2] The continued exploration of this chemical scaffold holds significant potential for the development of the next generation of anti-inflammatory therapeutics. Further investigations into their mechanisms of action and safety profiles are warranted to advance these promising compounds toward clinical applications.

References

A Comparative Guide to Selective COX-2 Inhibitors: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of several prominent cyclooxygenase-2 (COX-2) inhibitors. While direct experimental data for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a COX-2 inhibitor is not extensively available in public literature, its pyrazole scaffold is a key structural feature in some selective COX-2 inhibitors, such as Celecoxib. This guide will focus on a comparative analysis of established coxibs, providing a framework for evaluating potential new chemical entities based on similar scaffolds.

Executive Summary

Selective COX-2 inhibitors represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. By targeting the inducible COX-2 isozyme, which is upregulated at sites of inflammation, these drugs effectively reduce pain and inflammation while sparing the constitutively expressed COX-1 isozyme responsible for gastrointestinal cytoprotection and platelet aggregation. This guide presents a comparative analysis of key performance indicators for five well-established COX-2 inhibitors: Celecoxib, Rofecoxib, Etoricoxib, Valdecoxib, and Lumiracoxib. The comparison is based on their in vitro inhibitory potency and selectivity, in vivo anti-inflammatory efficacy, and key pharmacokinetic parameters.

Data Presentation: Comparative Analysis of COX-2 Inhibitors

The following tables summarize the quantitative data for the selected COX-2 inhibitors, providing a basis for objective comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) against human COX-1 and COX-2 enzymes, along with the calculated selectivity index (COX-1 IC50 / COX-2 IC50). A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >500.018>2778
Etoricoxib 1161.1106
Valdecoxib 1400.00528000
Lumiracoxib 670.13515

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

This table shows the 50% effective dose (ED50) of each compound in a standard animal model of inflammation. A lower ED50 value indicates greater in vivo potency.

CompoundED50 (mg/kg)
Celecoxib 0.81
Rofecoxib 1.5
Valdecoxib 5.9
Lumiracoxib 0.24 (ID50 in air pouch model)

Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols.

Table 3: Key Pharmacokinetic Parameters in Humans

This table summarizes important pharmacokinetic properties of the selected COX-2 inhibitors.

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (h)Tmax (h)
Celecoxib 22-40~97112-3
Rofecoxib ~93~87~172-3
Etoricoxib ~100~92~221
Valdecoxib ~83~988-112.25-3
Lumiracoxib ~74>9842

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to evaluate COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

Objective: To determine the potency and selectivity of a compound by measuring the inhibition of prostaglandin E2 (PGE2) production (COX-2 activity) and thromboxane B2 (TXB2) production (COX-1 activity) in human whole blood.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

  • COX-2 Induction: To measure COX-2 activity, aliquots of blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

  • Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the blood samples at various concentrations and incubated.

  • COX-1 Activity Measurement: For COX-1 activity, whole blood is allowed to clot at 37°C, which triggers platelet activation and subsequent TXB2 production via COX-1.

  • Prostanoid Measurement: After incubation, plasma (for PGE2) or serum (for TXB2) is separated by centrifugation. The concentrations of PGE2 and TXB2 are quantified using validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

  • Data Analysis: The percentage of inhibition of PGE2 and TXB2 production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

Objective: To assess the in vivo anti-inflammatory activity of a compound in a model of acute inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specified period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each dose group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group. The ED50 value, the dose that produces 50% inhibition of edema, is then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by COX-2 inhibitors and a typical experimental workflow for their evaluation.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 Activates Phospholipids Phospholipids Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Liberates COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) GI Protection GI Protection COX-1 (Constitutive)->GI Protection Platelet Aggregation Platelet Aggregation COX-1 (Constitutive)->Platelet Aggregation COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Pain Pain Prostaglandins (PGE2, etc.)->Pain Fever Fever Prostaglandins (PGE2, etc.)->Fever COX-2_Inhibitors Selective COX-2 Inhibitors COX-2_Inhibitors->COX-2 (Inducible) Inhibit

Caption: The COX-2 signaling pathway and the mechanism of action of selective COX-2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Profiling Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay Selectivity Determination Selectivity Determination COX-1/COX-2 Inhibition Assay->Selectivity Determination Animal Model of Inflammation Animal Model of Inflammation Selectivity Determination->Animal Model of Inflammation Efficacy Assessment (ED50) Efficacy Assessment (ED50) Animal Model of Inflammation->Efficacy Assessment (ED50) ADME Studies ADME Studies Efficacy Assessment (ED50)->ADME Studies Parameter Calculation Parameter Calculation ADME Studies->Parameter Calculation

Caption: A generalized experimental workflow for the preclinical evaluation of COX-2 inhibitors.

Conclusion

The comparative data presented in this guide highlight the distinct profiles of various selective COX-2 inhibitors. While all compounds demonstrate significant selectivity for COX-2 over COX-1, there are notable differences in their in vitro potency, in vivo efficacy, and pharmacokinetic properties. These differences underscore the importance of a comprehensive evaluation of multiple parameters during the drug discovery and development process. For novel compounds like those based on the this compound scaffold, the experimental protocols and comparative data provided herein offer a valuable resource for guiding future research and development efforts in the pursuit of safer and more effective anti-inflammatory agents.

A Comparative Analysis of the Herbicidal Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of pyrazole derivatives against other common herbicides. Pyrazole and its derivatives have emerged as a significant class of agrochemicals due to their potent biological activities and diverse mechanisms of action.[1][2] This document synthesizes experimental data to offer an objective performance analysis, details common experimental protocols for efficacy testing, and visualizes key pathways and workflows to aid in research and development.

Herbicidal Mechanism of Action of Pyrazole Derivatives

Pyrazole-based herbicides primarily function by inhibiting key enzymes in essential plant metabolic pathways. The most common targets include 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[1][3]

  • HPPD Inhibition: Many pyrazole herbicides, such as pyrazolate and pyrazoxyfen, inhibit HPPD.[3][4] This enzyme is crucial in the tyrosine degradation pathway, which is linked to plastoquinone and tocopherol biosynthesis.[4] Inhibition of HPPD leads to a depletion of these essential compounds, causing bleaching of new growth and eventual plant death.[1]

  • PPO Inhibition: Some novel pyrazole derivatives are designed as PPO inhibitors.[5] PPO is involved in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that disrupt cell membranes and cause rapid necrosis.[5]

  • ALS Inhibition: Pyrazole rings have also been incorporated into sulfonylurea herbicides that target ALS.[1] ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Inhibition of this enzyme halts protein synthesis and cell division, leading to plant death.[1]

HPPD_Inhibition_Pathway cluster_0 Tyrosine Tyrosine HPPA 4-Hydroxyphenyl- pyruvic Acid (HPPA) Tyrosine->HPPA HGA Homogentisic Acid (HGA) HPPA->HGA O2 CO2 HPPD HPPD Enzyme Plastoquinone Plastoquinone & Tocopherol Biosynthesis HGA->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Bleaching Bleaching & Plant Death Carotenoid->Bleaching Pyrazole Pyrazole Herbicides (e.g., Pyrazolate) Pyrazole->HPPD Inhibition

Caption: Mechanism of action of HPPD-inhibiting pyrazole herbicides.

Comparative Efficacy Data

The following tables summarize the herbicidal efficacy of various pyrazole derivatives compared to other commercial herbicides. The data has been compiled from multiple studies and is presented to facilitate comparison.

Table 1: Post-emergence Herbicidal Activity of Pyrazole Derivatives against Various Weed Species

HerbicideTarget WeedApplication Rate (g ai/ha)Inhibition (%)Reference
Pyrazole Derivative 5 7 weed species30100[1]
Pyrazole Derivative 16 A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis150>90.0[1]
Pyrazole Derivative 26 D. sanguinalis, S. viridis150>80[1]
Pyraflufen-ethyl (Commercial PPO inhibitor) A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis300<90.0[1]
Mesotrione (Commercial HPPD inhibitor) P. depressa, C. bursa-pastoris37.5 - 75.0Comparable to Pyrazole Derivative 2[1]
Pyrazoxyfen (Commercial Pyrazole Herbicide) Barnyard grass0.05 mmol m⁻²Less potent than compounds 5n and 5o[6]
Compound 5n (Pyrazole Derivative) Barnyard grass0.05 mmol m⁻²Good[6]
Compound 5o (Pyrazole Derivative) Barnyard grass0.05 mmol m⁻²Good[6]
Compound 6a & 6c (Pyrazole Derivatives) D. sanguinalis, A. theophrasti, E. prostrata15050-60[7]
Pyroxasulfone (Commercial Herbicide) E. prostrata150Less potent than 6a and 6c[7]

Table 2: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 ValueReference
Pyrazolate Metabolite HPPD13 nM[4]
Pyrazolate HPPD52 nM[4]
Pyrazoxyfen HPPD7.5 µM[4]
Pyrazole Derivative 16 PPO0.04 mg/L[1]
Pyraflufen-ethyl PPO0.06 mg/L[1]

Experimental Protocols for Herbicide Efficacy Testing

Standardized protocols are essential for the accurate assessment of herbicidal efficacy. The following outlines a typical whole-plant bioassay methodology for post-emergence herbicide testing in a greenhouse setting.[8][9]

1. Seed Germination and Plant Growth:

  • Weed seeds are collected from fields, cleaned, and stored in dry, low-temperature conditions.[8][9]

  • Seeds are germinated in petri dishes or trays with a suitable substrate.[8]

  • Seedlings are transplanted into pots at a specific growth stage (e.g., two-leaf stage).[4]

  • Plants are grown in a controlled greenhouse environment (e.g., 25-30 °C).[1]

2. Herbicide Application:

  • Herbicides are applied at various doses, often in a log series, to determine dose-response relationships.[10]

  • Application is performed using a precision bench sprayer to ensure uniform coverage.[9]

  • A susceptible population is included in all experiments as a control.[8]

3. Data Collection and Analysis:

  • Assessments are typically made 3-4 weeks after treatment.[9]

  • Data collected includes plant survival rate, visual estimated biomass (VEB), and fresh or dry weight.[8][9]

  • Efficacy is often expressed as a percentage of inhibition or growth reduction compared to untreated controls.

  • For dose-response studies, the effective dose for 50% inhibition (ED50) or growth reduction for 50% (GR50) is calculated.

Herbicide_Efficacy_Workflow start Start seed_collection Seed Collection & Preparation start->seed_collection germination Germination & Seedling Growth seed_collection->germination transplanting Transplanting to Pots germination->transplanting greenhouse Greenhouse Acclimation transplanting->greenhouse application Herbicide Application (Precision Sprayer) greenhouse->application herbicide_prep Herbicide Dose Preparation herbicide_prep->application incubation Post-Treatment Incubation (3-4 weeks) application->incubation assessment Efficacy Assessment (Visual Injury, Biomass) incubation->assessment data_analysis Data Analysis (Inhibition %, ED50) assessment->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for herbicide efficacy testing.

Logical Framework for Comparative Herbicide Selection

The selection of an appropriate herbicide depends on a variety of factors beyond simple efficacy. This diagram illustrates the key considerations in a comparative study.

Herbicide_Comparison_Logic goal Objective: Effective & Safe Weed Control herbicide_class Herbicide Class goal->herbicide_class pyrazole Pyrazole Derivatives herbicide_class->pyrazole Is pyrazole-based? alternative Alternative Herbicides (e.g., Triazines, Glycines) herbicide_class->alternative Other efficacy Efficacy (% Inhibition, GR50) pyrazole->efficacy alternative->efficacy selectivity Crop Selectivity & Safety efficacy->selectivity moa Mechanism of Action (HPPD, PPO, ALS) selectivity->moa resistance Resistance Profile moa->resistance environmental Environmental Fate & Toxicology resistance->environmental decision Optimal Herbicide Selection environmental->decision

Caption: Logical relationship for comparative herbicide evaluation.

References

Battle of the Scaffolds: Unveiling the Biological Prowess of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its versatility has led to the development of numerous compounds with therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[3][4] This guide provides a comparative analysis of the biological activity of different pyrazole-based scaffolds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: A Tale of Potency and Selectivity

Pyrazole derivatives have shown significant promise as anticancer agents, with different substitution patterns on the pyrazole ring leading to varied potencies and mechanisms of action.[5][6] Many derivatives have been found to exhibit cytotoxic effects against a range of human cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of Pyrazole-Based Scaffolds

Compound IDScaffold TypeTarget Cell LineIC50 (µM)Reference
4j 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivativeHCT116 (Colon)1.1[2]
Huh7 (Liver)1.6[2]
MCF7 (Breast)3.3[2]
157 Pyrazolo[1,5-a]pyrimidine derivativeHTC-116 (Colon)1.51[3]
158 Pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)7.68[3]
161a Pyrazole-containing imide derivativeA-549 (Lung)4.91[3]
161b Pyrazole-containing imide derivativeA-549 (Lung)3.22[3]
50 Fused pyrazole derivativeHepG2 (Liver)0.71[5]
34d Pyrazolo[1,5-a]pyrimidineHeLa (Cervical)10.41[7]
DU-145 (Prostate)10.77[7]
43m 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneA549 (Lung)14[7]
MiaPaCa-2 (Pancreatic)24[7]
PC-3 (Prostate)37[7]
CAKI-I (Kidney)17[7]
HeLa (Cervical)19[7]
6b Diphenyl pyrazole-chalcone derivativeHNO-9710[8]
6d Diphenyl pyrazole-chalcone derivativeHNO-9710.56[8]

Anti-inflammatory Activity: Targeting Key Mediators

The anti-inflammatory properties of pyrazole scaffolds are well-documented, with many derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9][10] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Table 2: Comparative Anti-inflammatory Activity of Pyrazole-Based Scaffolds

Compound IDScaffold TypeAssay% InhibitionIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5a 1,3,4-trisubstituted pyrazoleCarrageenan-induced paw edema≥84.2--[2]
7c Indole based scaffold with pyrazole ringCarrageenan-induced paw edema---[2]
129b Thiazolidinone with pyrazole coreCOX-2 Inhibition-0.889.26[3]
144-146 Pyrazole derivativesEdema Inhibition78.9–96%0.034–0.052 (COX-2)-[3]
151a 1,5-diaryl pyrazole-3-carboxamideEdema Inhibition62%--[3]
151b 1,5-diaryl pyrazole-3-carboxamideEdema Inhibition71%--[3]
151c 1,5-diaryl pyrazole-3-carboxamideEdema Inhibition65%--[3]
8d Pyrazolone derivative with benzimidazole moietyIn-vitro anti-inflammatory75%--[10]

Experimental Protocols

Anticancer Activity: MTT Assay

The anti-proliferative activity of the pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10]

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a standard drug (e.g., diclofenac, celecoxib) are administered orally or intraperitoneally.[2][10]

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological activity of pyrazole derivatives, it is crucial to visualize their interaction with cellular signaling pathways and the experimental procedures used to assess their effects.

anticancer_pathway cluster_cell Cancer Cell Pyrazole Derivative Pyrazole Derivative Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Pyrazole Derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition Apoptosis Apoptosis Pyrazole Derivative->Apoptosis Induction Downstream Signaling MAPK Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling Activation Cell Cycle Progression Cell Cycle Progression Downstream Signaling->Cell Cycle Progression Promotion Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotion Cell Cycle Progression->Proliferation & Survival Apoptosis->Proliferation & Survival Inhibition

Caption: Pyrazole derivatives' anticancer mechanism.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 (Inducible) Selective Inhibition experimental_workflow_mtt Start Start Seed Cancer Cells Seed Cancer Cells Start->Seed Cancer Cells Treat with Pyrazole Derivatives Treat with Pyrazole Derivatives Seed Cancer Cells->Treat with Pyrazole Derivatives Incubate (48-72h) Incubate (48-72h) Treat with Pyrazole Derivatives->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

References

in vivo vs in vitro efficacy of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo and in vitro efficacy of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is not feasible due to a lack of publicly available experimental data that directly evaluates this specific molecule in both settings. However, the pyrazole carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comparative overview of the typical in vivo and in vitro efficacy evaluation for a class of closely related compounds: pyrazole carboxylic acid derivatives investigated for their anti-inflammatory properties. The data and protocols presented are synthesized from multiple studies on various derivatives to provide a representative comparison for researchers in drug discovery.

In Vitro Efficacy: Targeting the Enzymes of Inflammation

The in vitro assessment of anti-inflammatory pyrazole derivatives primarily focuses on their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Table 1: Summary of In Vitro COX Inhibition by Representative Pyrazole Derivatives
Compound ClassTargetAssay TypeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Pyrazole CarboxamidesCOX-1Enzyme Immunoassay45.23 - 204.51-Celecoxib
COX-2Enzyme Immunoassay1.79 - 9.6322.21 - 74.92Celecoxib
Pyrazolylthiazole Carboxylic AcidsCOX-2Colorimetric Assay0.09 - 0.21HighCelecoxib
1,5-DiarylpyrazolesCOX-1Whole Blood Assay>100-Celecoxib
COX-2Whole Blood Assay0.04 - 0.15>667Celecoxib

Note: The data above are representative values compiled from various sources on different pyrazole derivatives and should not be attributed to a single compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Tris-HCl buffer

  • Test compounds and reference drug (e.g., Celecoxib)

Procedure:

  • The assay mixture is prepared in a 96-well plate containing Tris-HCl buffer (100 mM, pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).[1]

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

  • The plate is pre-incubated at 25°C for 15 minutes.

  • The reaction is initiated by adding arachidonic acid.

  • The peroxidase activity of COX is determined by monitoring the oxidation of TMPD at 590 nm using a plate reader.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition versus the compound concentration.

In Vivo Efficacy: Assessing Anti-inflammatory Effects in a Biological System

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced rat paw edema model is a standard acute inflammatory model.

Table 2: Summary of In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives
Compound ClassAnimal ModelAssayDose (mg/kg)% Edema Inhibition (at 3h)Reference Compound
Pyrazole CarboxamidesWistar RatsCarrageenan-induced paw edema2078.09 - 80.63Ibuprofen (81.32%)
Pyrazolylthiazole CarboxylatesWistar RatsCarrageenan-induced paw edema1089.59 - 93.06Indomethacin (91.32%)[2]
1,3,4-Trisubstituted PyrazolesWistar RatsCarrageenan-induced paw edema10≥84.2Diclofenac (86.72%)[3]

Note: The data above are representative values compiled from various sources on different pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of test compounds in rats.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Test compounds and reference drug (e.g., Indomethacin)

Procedure:

  • Animals are fasted overnight before the experiment.

  • The test compound or reference drug is administered orally or intraperitoneally. The control group receives the vehicle only.

  • After a specific period (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw of each rat.

  • The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[2]

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Comparative Analysis and Pathway Visualization

The in vitro results provide specific information about the compound's mechanism of action (e.g., COX-2 selectivity), while the in vivo data demonstrate its overall effectiveness in a complex biological system. A compound with high in vitro potency may not always translate to high in vivo efficacy due to poor pharmacokinetic properties.

Below are diagrams illustrating a typical experimental workflow for comparing efficacy and the targeted biological pathway.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy cluster_2 Comparative Analysis a Pyrazole Derivative Synthesis b COX-1/COX-2 Inhibition Assay a->b d Animal Model (e.g., Rat) a->d c Determine IC50 & Selectivity Index b->c g Efficacy Comparison c->g e Carrageenan-Induced Paw Edema d->e f Measure Edema Inhibition e->f f->g

Caption: Workflow for In Vitro vs. In Vivo Efficacy Comparison.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Enzyme Inhibition

Caption: Mechanism of Action: COX-2 Inhibition by Pyrazole Derivatives.

References

Comparative Docking Analysis of Pyrazole Derivatives as COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, this guide provides a comparative overview of molecular docking studies on various pyrazole derivatives targeting the cyclooxygenase-2 (COX-2) enzyme. The data presented is compiled from multiple studies to facilitate the understanding of structure-activity relationships and guide the design of novel, selective COX-2 inhibitors.

Performance Comparison of Pyrazole Derivatives

The following table summarizes the in silico and in vitro performance of various pyrazole derivatives from different studies. Docking scores represent the binding affinity of the ligand to the COX-2 active site, with more negative values indicating stronger binding. The IC50 values indicate the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity, with lower values signifying higher potency.

Study/Compound SeriesRepresentative Compound(s)Docking Score (kcal/mol)COX-2 IC50 (µM)Reference CompoundReference Docking Score (kcal/mol)Reference COX-2 IC50 (µM)
Hybrid Pyrazole Analogues[1]5u-12.9071.79Celecoxib-9.924-
Hybrid Pyrazole Analogues[1]5s-12.242.51Celecoxib-9.924-
Pyrazole-Pyridazine Hybrids[2][3]6fNot explicitly stated1.15CelecoxibNot explicitly stated2.16
Pyrazole-Pyridazine Hybrids[2][3]5fNot explicitly stated1.50CelecoxibNot explicitly stated2.16
Novel Pyrazole Derivatives[4]11Not explicitly stated0.043-0.049---
Novel Pyrazole Derivatives[4]12Not explicitly stated0.043-0.049---
Novel Pyrazole Derivatives[4]15Not explicitly stated0.043-0.049---
Pyrazoline Derivatives[5]5k-10.57Not explicitly statedCelecoxib-10.19Not explicitly stated
β-hydroxy-β-arylpropanoic amides with pyrazole[6]25-9.7Not explicitly statedCelecoxib-9.7Not explicitly stated

Experimental Protocols: Molecular Docking

The methodologies outlined below are generalized from several cited studies to represent a typical workflow for the molecular docking of pyrazole derivatives against the COX-2 enzyme.

Protein Preparation
  • Source: The three-dimensional crystal structure of the human COX-2 enzyme is typically retrieved from the Protein Data Bank (PDB). A commonly used PDB ID is 3LN1 [7][8].

  • Preparation: The protein structure is prepared for docking by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges to the atoms.

    • The protein structure is then energy minimized to relieve any steric clashes.

Ligand Preparation
  • Structure Generation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software.

  • Conversion and Optimization: These 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). This process involves energy minimization to find the most stable conformation of the ligand.

  • Charge Assignment: Partial charges are assigned to the ligand atoms.

Docking Simulation
  • Software: A variety of software can be used for molecular docking, with AutoDock Vina [6] and Schrödinger Maestro [7][9] being common choices.

  • Grid Box Definition: A grid box is defined around the active site of the COX-2 enzyme. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds. Key residues in the COX-2 active site include Arg120, Tyr355, and Ser530[10].

  • Docking Execution: The docking algorithm explores various possible conformations and orientations of the ligand within the enzyme's active site and calculates the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable.

Analysis of Results
  • Binding Affinity: The docking scores provide a quantitative measure of the binding affinity.

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the pyrazole derivatives and the amino acid residues of the COX-2 active site. This analysis is crucial for understanding the molecular basis of their inhibitory activity and for guiding further structural modifications.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output protein_prep Protein Preparation (e.g., PDB: 3LN1) docking_sim Molecular Docking Simulation (e.g., AutoDock Vina, Maestro) protein_prep->docking_sim ligand_prep Ligand Preparation (Pyrazole Derivatives) ligand_prep->docking_sim analysis Analysis of Results (Binding Energy & Interactions) docking_sim->analysis comparison Comparative Analysis (Docking Scores, IC50) analysis->comparison sar Structure-Activity Relationship (SAR) & Lead Optimization comparison->sar

Caption: Molecular docking workflow for pyrazole derivatives on COX-2.

References

A Comparative Safety Profile Evaluation: 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid versus Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel compound 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid against two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. Due to the limited availability of public domain safety data for this compound, this comparison primarily relies on its basic hazard classification alongside a more detailed, data-supported evaluation of the comparator drugs. The information herein is intended to guide further research and preclinical safety assessment.

Executive Summary

The preclinical safety assessment of a new chemical entity is a critical step in the drug development pipeline. This guide focuses on the initial safety evaluation of this compound by comparing its known hazard profile with the well-documented safety data of Celecoxib and Diclofenac. The comparison centers on three key areas of toxicology: cytotoxicity, genotoxicity, and hepatotoxicity. While comprehensive experimental data for the target compound is not yet publicly available, this document serves as a foundational resource for outlining the necessary experimental evaluations and for contextualizing potential safety findings.

Data Presentation

The following tables summarize the available safety data for this compound, Celecoxib, and Diclofenac.

Table 1: Cytotoxicity Data

CompoundAssay TypeCell Line(s)Endpoint (e.g., IC50)ResultCitation(s)
This compound Not availableNot availableNot availableData not publicly available
Celecoxib MTT AssayKB, Saos-2, 1321NViabilityMarked cytotoxic effects at concentrations ≥25 µM.[1][1]
MTT AssayA2058 (melanoma)IC5063 ± 4 µM (after 72h)
MTT AssaySAN (melanoma)IC5045 ± 4 µM (after 72h)[2]
LDH ReleaseNeonatal rat cardiac myocytesToxicityToxic in the low micromolar range.[3]
Diclofenac MTT AssayMCF-7 (breast cancer)IC5046.5 µg/mL (after 48h)[4]
MTT AssayHT-29 (colorectal cancer)IC5079.0 µg/mL (after 48h)[4]
MTT AssayHeLa (cervical cancer)IC50174 µg/mL (after 48h)[4]
MTT AssayTE11 (esophageal squamous carcinoma)IC5070.47 µM
MTT AssayKYSE150 (esophageal squamous carcinoma)IC50167.3 µM[5]
LDH ReleaseCarp leukocytesCytotoxicityLow cytotoxicity, pronounced at higher temperatures and concentrations.[6]

Table 2: Genotoxicity Data

CompoundAssay TypeTest SystemResultCitation(s)
This compound Not availableNot availableData not publicly available
Celecoxib In vitro Micronucleus AssayHuman blood lymphocytesDid not induce genotoxicity; showed radioprotective effects.[7][8]
Diclofenac Comprehensive ReviewVarious in vitro and in vivo assaysGenerally considered not genotoxic, though some recent in vitro studies suggest potential.[9][10][11][9][10][11]
In vivo Micronucleus Assay & Chromosomal AberrationMouse bone marrow and germ cellsGenotoxic at high doses with prolonged use.[12]

Table 3: Hepatotoxicity Data

CompoundType of StudyKey FindingsCitation(s)
This compound Not availableData not publicly available
Celecoxib Clinical Trials & Case ReportsRate of ALT elevations similar to placebo.[13] Rare instances of clinically apparent liver injury, ranging from hepatocellular to cholestatic.[13][14][15][13][14][15]
Diclofenac Clinical Trials, Epidemiological Studies & Case ReportsHigher incidence of serum aminotransferase elevations compared to other NSAIDs.[16][17][18] A well-known cause of drug-induced liver injury, with cases ranging from asymptomatic enzyme elevations to severe hepatitis and liver failure.[16][19][20][16][17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of safety data. Below are standard protocols for key toxicological assays.

1. Cytotoxicity Assay: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound and control substances. Include a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay assesses the ability of a test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[21][22][23]

  • Methodology:

    • Strain Preparation: Grow the selected S. typhimurium strains overnight.

    • Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[21]

    • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

    • Plating: Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

3. Genotoxicity Assay: In Vitro Micronucleus Assay

  • Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[24][25][26][27]

  • Methodology:

    • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) with the test compound at various concentrations.

    • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.[24][27]

    • Cell Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

    • Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

    • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Mandatory Visualizations

Experimental Workflow for Preclinical Safety Assessment

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) DoseResponse Dose-Response Modeling Cytotoxicity->DoseResponse Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity->DoseResponse Hepatotoxicity Hepatotoxicity Assays (e.g., Primary Hepatocytes) Hepatotoxicity->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Comparison Comparison with Known Drugs DoseResponse->Comparison GoNoGo Go/No-Go Decision for In Vivo Studies SAR->GoNoGo Comparison->GoNoGo TestCompound Test Compound: 3-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid TestCompound->Cytotoxicity TestCompound->Genotoxicity TestCompound->Hepatotoxicity

Caption: A streamlined workflow for the in vitro safety evaluation of a test compound.

General Apoptosis Signaling Pathway

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.[1] All chemical waste must be managed in strict accordance with federal, state, and local regulations.[2][3][4]

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Personal Protective Equipment (PPE)

Due to the absence of a specific SDS, the hazard profile has been inferred from analogous pyrazole and carboxylic acid compounds.[1][5] This conservative "worst-case" approach ensures a high margin of safety. The compound should be treated as a hazardous substance.[5] Potential hazards include skin irritation, serious eye irritation, respiratory irritation if inhaled, and harm if swallowed.[6][7][8][9][10][11]

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Potential Hazard GHS Classification (Inferred) Required Personal Protective Equipment (PPE)
Skin Irritation Category 2Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[6][7][8][11]
Serious Eye Irritation Category 2/2AChemical safety goggles or a face shield as described by OSHA.[6][7][8][11]
Respiratory Irritation STOT SE Category 3Use only in a well-ventilated area, preferably a chemical fume hood.[6][7][8][10]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Avoid ingestion; wash hands thoroughly after handling.[6][9]
Environmental Hazards Potentially harmful to aquatic lifeDo not release into the environment; prevent from entering drains or soil.[1][4][6][10]

Standard Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service.[12] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][5][12][13]

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[12]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, clearly labeled, sealable, and chemically compatible waste container.[1][12]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[5]

    • The first rinse of any emptied container that held the chemical must be collected and disposed of as hazardous waste.[5][14]

Step 2: Container Labeling

All waste containers must be properly labeled from the moment waste is first added.

  • The label must include the words "Hazardous Waste," the full chemical name(s) of all components, and the approximate percentages or volumes.[2][15] Do not use chemical formulas or abbreviations.[15]

  • Clearly indicate the associated hazards (e.g., Irritant, Toxic).[15]

  • Include the date when the container was first used for waste accumulation.[13]

Step 3: Waste Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[1][15]

  • Store the sealed waste container in a designated hazardous waste accumulation area, such as a chemical fume hood or a dedicated cabinet.[1][13][15]

  • The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[2][5]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[5] The secondary container must be able to hold the entire volume of the primary container.[5]

Step 4: Arranging for Professional Disposal

The ultimate disposal of this compound must be handled by qualified professionals.[1][12]

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1]

  • Provide a detailed inventory of the waste, including chemical names and quantities, to the disposal service.[12]

  • The most common and recommended method for final disposal of such compounds is high-temperature incineration by a licensed facility.[1][6]

Experimental Protocols

Currently, specific experimental protocols for the in-laboratory neutralization or treatment of this compound waste are not available in published literature. Therefore, attempting to treat this chemical waste within the lab is not recommended.[2] The safest and most compliant course of action is to dispose of it as hazardous waste through a licensed professional service.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste or Contaminated Debris waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid collect_solid Collect in a compatible, sealed solid waste container. solid->collect_solid collect_liquid Collect in a compatible, leak-proof liquid waste container. liquid->collect_liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name(s) Hazards & Date collect_solid->label_waste collect_liquid->label_waste storage Store in designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->storage pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->pickup end_node End: Professional Disposal (e.g., Incineration) pickup->end_node

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Tabulated Guide

Effective protection against potential hazards is paramount. The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the type of protection.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. In situations with a significant risk of splashing or dust generation, a face shield worn over safety goggles is strongly recommended.[1]
Skin Protection A chemical-resistant lab coat must be worn and kept fully buttoned.[1] Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[2][3] Gloves should be inspected for any defects before use and replaced immediately if contaminated.[1][4] Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[1]
Respiratory Protection All handling of the solid compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation.[1][4] If engineering controls are insufficient to maintain low dust levels, a NIOSH-approved respirator is required.[1][5]

Operational Plan: From Preparation to Post-Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as designated waste containers, before handling the chemical.[1]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Handling the Chemical:

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[6][7]

  • Prevent Contact: Avoid direct contact with the skin and eyes.[6]

  • No Ingestion: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical aspect of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

  • Unused Chemical: Unused or waste this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

2. Disposal Method:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge the chemical or its containers into sewer systems or contaminate water, foodstuffs, or feed.[6]

  • Alternatively, the compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical Carefully to Avoid Dust don_ppe->handle_chem avoid_contact Avoid Skin & Eye Contact handle_chem->avoid_contact no_ingestion No Eating, Drinking, or Smoking handle_chem->no_ingestion segregate_waste Segregate Contaminated Solid Waste handle_chem->segregate_waste collect_chem Collect Unused Chemical Waste handle_chem->collect_chem decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate dispose_properly Dispose According to Regulations segregate_waste->dispose_properly collect_chem->dispose_properly doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.